M8891
描述
属性
分子式 |
C20H17F2N3O3 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1 |
InChI 键 |
WVGGJQVCOTYFPV-FQEVSTJZSA-N |
SMILES |
C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
手性 SMILES |
C1CN(C(=O)[C@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
规范 SMILES |
C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
M8891; M-8891; M 8891; |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Target of M8891
For Researchers, Scientists, and Drug Development Professionals
Abstract
M8891 is a potent, selective, and orally bioavailable small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2][3] This enzyme plays a crucial role in the post-translational modification of proteins, and its inhibition has been identified as a promising therapeutic strategy in oncology.[4][5] this compound exhibits a reversible mechanism of action and has demonstrated significant anti-angiogenic and anti-tumoral activities in preclinical models.[2][5] This document provides a comprehensive technical overview of this compound, focusing on its target, mechanism of action, and the experimental methodologies used to characterize its activity.
Target Identification and Mechanism of Action
The primary molecular target of this compound is Methionine Aminopeptidase 2 (MetAP2) , a metalloenzyme responsible for cleaving the N-terminal methionine from nascent polypeptide chains.[4][5] this compound is a highly selective inhibitor of MetAP2, showing minimal activity against the related MetAP1 isoform.[6]
The mechanism of action of this compound is through the reversible inhibition of MetAP2's enzymatic activity.[2] By binding to the active site of MetAP2, this compound prevents the processing of key protein substrates, leading to a cascade of downstream effects that ultimately inhibit cell proliferation and angiogenesis.[4][5] A key pharmacodynamic biomarker of this compound activity is the accumulation of methionylated elongation factor 1-alpha-1 (Met-EF1α), a known substrate of MetAP2.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| MetAP2 IC50 | 54 nM | Recombinant Human MetAP2 | [6] |
| MetAP2 Ki | 4.33 nM | Recombinant Human MetAP2 | [6] |
| MetAP1 IC50 | >10 µM | Recombinant Human MetAP1 | [6] |
| HUVEC Proliferation IC50 | 20 nM | Human Umbilical Vein Endothelial Cells | [6] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.1 - 1.0 |
| HT1080 | Fibrosarcoma | 0.1 - 1.0 |
| U87MG | Glioblastoma | 0.1 - 1.0 |
| Caki-1 | Renal Cell Carcinoma | 1.0 - 10 |
| Note: | This table represents a subset of the 16 cell lines tested. A graphical representation of the full panel is available in the cited literature. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines the typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[8]
Detailed Experimental Protocols
MetAP2 Biochemical Assay
This assay determines the in vitro inhibitory activity of this compound against recombinant human MetAP2.[4]
-
Principle: A continuous-wave fluorescent assay is used to measure the enzymatic activity of MetAP2. The assay utilizes a fluorogenic substrate, Met-AMC (Methionine-7-amido-4-methylcoumarin), which upon cleavage by MetAP2, releases a fluorescent product that can be quantified.
-
Materials:
-
Recombinant Human MetAP2
-
This compound (or other test compounds)
-
Met-AMC substrate
-
Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 50 µM MnCl₂
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in Assay Buffer.
-
Add 25 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.
-
Add 25 µL of 140 nM recombinant human MetAP2 in Assay Buffer to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of 0.5 mM Met-AMC substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay
This assay measures the anti-proliferative effect of this compound on various cancer cell lines.[8]
-
Principle: The assay quantifies cell proliferation by measuring the incorporation of BrdU (Bromodeoxyuridine), a synthetic nucleoside that is incorporated into newly synthesized DNA during cell division.
-
Materials:
-
Cancer cell lines (e.g., A549, HT1080, U87MG)
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (Roche)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells at a density of 1,000–2,500 cells/well in 175 µL of complete medium in 96-well plates and incubate overnight at 37°C.
-
Prepare serial dilutions of this compound in DMSO and dilute 1:40 in complete medium.
-
Add 25 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add BrdU stock solution to a final concentration of 10 µmol/L per well and incubate for an additional 18 hours at 37°C.
-
Measure BrdU incorporation according to the manufacturer's instructions using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
-
In Vivo Matrigel Plug Angiogenesis Assay
This assay evaluates the anti-angiogenic activity of this compound in a mouse model.[8][9]
-
Principle: Matrigel, a basement membrane extract, is mixed with angiogenic factors and injected subcutaneously into mice. The Matrigel solidifies, forming a plug that supports the ingrowth of new blood vessels. The extent of angiogenesis can be quantified by measuring hemoglobin content or by immunohistochemical analysis of endothelial cell markers. In the case of this compound, a transgenic VEGFR2-luc mouse model was used, where angiogenesis is quantified by bioluminescence imaging.[8]
-
Materials:
-
Transgenic VEGFR2-luc mice
-
Growth factor-reduced Matrigel
-
Angiogenic factors (e.g., VEGF, bFGF)
-
This compound
-
Bioluminescence imaging system
-
-
Procedure:
-
On the day of injection, mix ice-cold Matrigel with angiogenic factors.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice.
-
Administer this compound or a vehicle control to the mice (e.g., orally).
-
At a predetermined time point, perform bioluminescence imaging to quantify the VEGFR2 promoter-driven luciferase reporter gene expression, which correlates with the extent of angiogenesis.
-
Alternatively, the Matrigel plugs can be excised, and angiogenesis can be quantified by measuring hemoglobin content or through histological analysis for endothelial cell markers like CD31.
-
Genome-wide CRISPR Screen
This screen was performed to identify genetic determinants of sensitivity and resistance to this compound.[8]
-
Principle: A pooled library of single-guide RNAs (sgRNAs) targeting a large number of genes is introduced into a population of cells expressing Cas9 nuclease. Each cell receives a single sgRNA, which directs Cas9 to create a knockout of the target gene. The cell population is then treated with this compound, and the sgRNAs that are enriched or depleted in the surviving cell population are identified by deep sequencing.
-
Materials:
-
Cancer cell lines (A549, HT1080, U87MG) expressing Cas9
-
Genome-wide sgRNA library
-
Lentiviral packaging plasmids
-
This compound
-
Next-generation sequencing platform
-
-
Procedure:
-
Package the sgRNA library into lentiviral particles.
-
Transduce the Cas9-expressing cancer cell lines with the lentiviral sgRNA library at a low multiplicity of infection to ensure that most cells receive a single sgRNA.
-
Select for transduced cells.
-
Treat the cell population with this compound at a concentration that inhibits cell growth by approximately 40% (IC40).
-
Harvest genomic DNA from the surviving cells.
-
Amplify the sgRNA sequences from the genomic DNA by PCR.
-
Perform deep sequencing of the amplified sgRNAs to determine their relative abundance.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to a control population.
-
Western Blot for Met-EF1α Detection
This method is used to detect the accumulation of the pharmacodynamic biomarker Met-EF1α following this compound treatment.[8]
-
Principle: Proteins from cell or tumor lysates are separated by size using SDS-PAGE, transferred to a membrane, and the specific protein of interest (Met-EF1α) is detected using a primary antibody specific to the methionylated N-terminus of EF1α, followed by a secondary antibody conjugated to a detection enzyme or fluorophore.
-
Materials:
-
Cell or tumor lysates
-
Primary antibody against Met-EF1α
-
Secondary antibody (e.g., HRP-conjugated)
-
Protein electrophoresis and transfer equipment
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from cells or tumors treated with this compound or vehicle control.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Met-EF1α.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
References
- 1. broadinstitute.org [broadinstitute.org]
- 2. CRISPR Library Screening and Design - CD Genomics [cd-genomics.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. CRISPR-sgRNA library construction [en.gentlegen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol 1: Single-Guide Library Design and Construction - PMC [pmc.ncbi.nlm.nih.gov]
M8891: A Comprehensive Inhibitor Profile and Selectivity Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
M8891 is a novel, orally bioavailable, and reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] This document provides a detailed technical overview of the inhibitor profile and selectivity of this compound, drawing from preclinical and clinical data. This compound has demonstrated potent anti-angiogenic and anti-tumoral activities, positioning it as a promising therapeutic agent in oncology.[1][3] This guide consolidates key quantitative data, experimental methodologies, and relevant biological pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction to MetAP2 Inhibition
Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation.[3] The isoform MetAP2 has been identified as a key regulator of endothelial cell proliferation and angiogenesis, processes vital for tumor growth and metastasis.[1][2] Inhibition of MetAP2 disrupts these processes, leading to anti-tumoral effects. This compound was developed as a potent and selective inhibitor of MetAP2 to exploit this therapeutic vulnerability.[4] Unlike earlier irreversible inhibitors like fumagillin analogues, this compound offers a reversible mechanism of action, potentially leading to a more manageable safety profile.[1][5]
This compound Inhibitor Profile
This compound is a structurally novel compound that has undergone extensive preclinical characterization and has been evaluated in a Phase I clinical trial in patients with advanced solid tumors (NCT03138538).[1][3][6]
Potency and Efficacy
This compound demonstrates potent inhibition of MetAP2 activity and endothelial cell proliferation. The key quantitative metrics for its inhibitory activity are summarized in the table below.
| Parameter | Species | Value | Reference |
| Ki | - | 4.33 nM | [7] |
| IC50 (MetAP2) | Human | 52 nM | [8] |
| IC50 (MetAP2) | Murine | 32 nM | [8] |
| IC50 (HUVEC Proliferation) | Human | - | [9] |
Table 1: In Vitro Potency of this compound
Selectivity Profile
A critical attribute of a successful therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects. This compound exhibits high selectivity for MetAP2 over its isoform, MetAP1.
| Target | IC50 | Reference |
| MetAP2 (Human) | 52 nM | [8] |
| MetAP1 (Human) | >10 µM | [5] |
Table 2: Selectivity of this compound for MetAP Isoforms
The stereochemistry of this compound is crucial for its activity, with the active enantiomer being approximately 150-fold more potent than its less active counterpart (MSC2492281).[8]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumoral effects through the inhibition of MetAP2, which in turn affects downstream processes related to protein maturation, cell cycle progression, and angiogenesis.[2] A key pharmacodynamic biomarker for this compound activity is the accumulation of the unprocessed, methionylated form of its substrate, translation elongation factor 1-alpha-1 (EF1a-1).[3][10]
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitor profile and selectivity of this compound.
MetAP2 Biochemical Assay
Objective: To determine the in vitro potency of this compound against human and murine MetAP2.
Methodology:
-
Recombinant human or murine MetAP2 enzyme is incubated with a synthetic peptide substrate.
-
The enzyme reaction is initiated in the presence of varying concentrations of this compound.
-
The cleavage of the substrate is monitored over time, typically using a fluorescence-based readout.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
HUVEC Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound on human endothelial cells.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in microplates.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
IC50 values are determined from the resulting dose-response curves.
In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical setting.
Methodology:
-
Human cancer cells (e.g., Caki-1 renal cell carcinoma) are subcutaneously implanted into immunocompromised mice.[3]
-
Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups.[3]
-
This compound is administered orally at various dose levels and schedules.[3]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[3]
-
At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis (e.g., levels of methionylated EF1a-1).
Clinical Development and Future Directions
A Phase I, first-in-human, dose-escalation study (NCT03138538) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[1][6][11] The study established a manageable safety profile and determined a recommended Phase II dose of 35 mg once daily.[1][11][12] The most common treatment-emergent adverse event was a decrease in platelet count.[1][12] Dose-dependent target engagement was confirmed by measuring the accumulation of methionylated elongation factor 1α in tumor biopsies.[2]
While the development of this compound by its original sponsor was discontinued as part of a portfolio prioritization, the compound has been out-licensed to Cureteq AG for further development, with a focus on cancers such as kidney and brain cancers.[6][13] The robust preclinical data and the established safety profile from the Phase I trial suggest that this compound holds potential as a monotherapy and in combination with other anti-cancer agents, such as VEGF receptor inhibitors.[3][13]
Conclusion
This compound is a potent, selective, and reversible inhibitor of MetAP2 with demonstrated anti-angiogenic and anti-tumoral properties. Its well-characterized inhibitor profile, favorable pharmacokinetic properties, and manageable safety profile in early clinical development make it a compelling candidate for further investigation in oncology. The detailed data and methodologies presented in this guide provide a solid foundation for researchers and clinicians interested in the continued development and application of this compound and other MetAP2 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. "A multicenter, open-label, dose-escalation, first-in-man study of MetA" by M. A. Carducci, Ding Wang et al. [scholarlycommons.henryford.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of this compound, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncoteq.ch [oncoteq.ch]
M8891: A Technical Guide to its Role in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
M8891 is a potent, selective, and reversible small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in the proliferation of endothelial cells and tumor angiogenesis.[1][2] Preclinical studies have demonstrated its significant anti-angiogenic and anti-tumoral activities, positioning it as a promising therapeutic candidate in oncology.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from key experimental assays, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows. This compound exerts its anti-proliferative effects on endothelial cells, at least in part, through the activation of the p53 signaling pathway.[1][5] A key pharmacodynamic biomarker for this compound is the accumulation of methionylated elongation factor 1-alpha-1 (Met-EF1α), a substrate of MetAP2, which confirms target engagement in both in vitro and in vivo models.[3]
Core Mechanism of Action: MetAP2 Inhibition
This compound functions as a highly selective and reversible inhibitor of MetAP2.[1] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[1] By inhibiting MetAP2, this compound disrupts this essential process, leading to a cascade of cellular events that culminate in the suppression of endothelial cell proliferation and, consequently, angiogenesis.[1]
Signaling Pathway of this compound-mediated Angiogenesis Inhibition
The anti-proliferative effect of this compound in endothelial cells is significantly mediated through the activation of the tumor suppressor protein p53 and its downstream effector, p21.[1][5] Inhibition of MetAP2 by this compound leads to an increase in p53 levels. Activated p53 then transcriptionally upregulates p21, a cyclin-dependent kinase inhibitor, which in turn leads to cell cycle arrest, primarily at the G1 phase.[1] This is further evidenced by a reduction in the phosphorylation of the Retinoblastoma (Rb) protein and a decrease in cyclin B levels.[1]
Quantitative Data on Anti-Angiogenic Activity
The efficacy of this compound in inhibiting angiogenesis has been quantified through various in vitro and in vivo assays.
| Assay Type | Model System | Key Parameter | This compound Concentration/Dose | Result | Reference |
| Enzyme Inhibition | Human MetAP2 | IC50 | 52 nM | Potent inhibition of MetAP2 enzyme activity. | [1] |
| Murine MetAP2 | IC50 | 32 nM | Potent inhibition of MetAP2 enzyme activity. | [1] | |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | 20 nM | Strong inhibition of endothelial cell growth. | [1] |
| In Vivo Angiogenesis | VEGFR2-luc Transgenic Mice (Matrigel Plug Assay) | Bioluminescence Signal | 5, 10, 20 mg/kg (daily, p.o.) | Significant reduction in signal, comparable to anti-VEGF antibody. | [1] |
| Endothelial Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Number, Length, Foci Formation | 10 µM | Marginally affected at high concentrations. | [1] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited are provided below to facilitate reproducibility.
HUVEC Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the overnight culture medium with the medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Assess cell viability using a suitable cell proliferation reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of this compound on the formation of new blood vessels.
Materials:
-
VEGFR2-luc transgenic mice
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
This compound
-
Vehicle control
-
Luciferin
-
In vivo imaging system
Procedure:
-
Matrigel Preparation: Thaw Matrigel on ice and mix with pro-angiogenic factors.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of VEGFR2-luc mice.
-
Treatment: Begin daily oral administration of this compound at desired doses (e.g., 5, 10, 20 mg/kg) or vehicle control for a specified period (e.g., 14 days).[1]
-
Imaging: At the end of the treatment period, administer luciferin to the mice and image the Matrigel plugs using an in vivo imaging system to detect the bioluminescence signal from VEGFR2 promoter activity.
-
Data Analysis: Quantify the luciferase signal intensity from the Matrigel plugs. Compare the signal between this compound-treated and control groups to determine the percentage of angiogenesis inhibition.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel
-
This compound
-
DMSO (vehicle control)
-
24-well plates
-
Microscope with imaging software
Procedure:
-
Plate Coating: Coat the wells of a 24-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in a medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Imaging and Quantification: Capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software. Although this compound has been shown to have only a marginal effect at high concentrations in this assay.[1]
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the migration of endothelial cells to close a "wound" created in a cell monolayer.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well or 12-well plates
-
Pipette tip (p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in plates and grow them to full confluence.
-
Wound Creation: Create a linear scratch in the confluent monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Conclusion
This compound is a well-characterized inhibitor of MetAP2 with potent anti-angiogenic properties demonstrated across a range of preclinical models. Its mechanism of action, involving the induction of p53-mediated cell cycle arrest in endothelial cells, provides a strong rationale for its development as an anti-cancer therapeutic. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of angiogenesis and cancer drug development to further investigate the therapeutic potential of this compound and other MetAP2 inhibitors.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial cell tube formation assay for the in vitro study of angiogenesis. | Semantic Scholar [semanticscholar.org]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Endothelial Cell Tube Formation by Anti-Vascular Endothelial Growth Factor/Anti-Angiopoietin-2 RNA Nanoparticles [mdpi.com]
- 5. pnas.org [pnas.org]
M8891: A Technical Deep Dive into a Novel Methionine Aminopeptidase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of M8891, a potent, orally active, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). This compound represents a significant advancement in the development of anti-angiogenic and anti-tumoral therapies. This document details the mechanism of action, preclinical and clinical data, and key experimental protocols associated with the characterization of this compound.
Core Concepts and Mechanism of Action
Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation.[1][2][3] MetAP2, one of the two mammalian cytoplasmic MetAPs, has been identified as a key target for anti-angiogenic and anti-tumoral therapies.[1][2][3] Inhibition of MetAP2 disrupts endothelial cell proliferation and, consequently, angiogenesis, a process vital for tumor growth and metastasis.[4][5]
This compound is a novel, small-molecule inhibitor that selectively and reversibly binds to MetAP2.[6][7] Unlike earlier irreversible inhibitors like fumagillin and its derivative TNP-470, this compound offers a more favorable pharmacokinetic profile and avoids the off-target toxicities associated with reactive compounds.[7][8] The inhibition of MetAP2 by this compound leads to the accumulation of unprocessed, N-terminally methionylated proteins. One such substrate, elongation factor 1-alpha 1 (EF1α), has been identified as a reliable pharmacodynamic biomarker for tracking this compound's target engagement in both preclinical and clinical settings.[3][6][8]
The anti-proliferative effects of this compound are, in part, mediated by the activation of the p53 tumor suppressor pathway.[3] This activation leads to an increase in p21, a cyclin-dependent kinase inhibitor, resulting in G1 cell cycle arrest and inhibition of cell proliferation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| MetAP2 IC50 | 54 nM | Human | [1][9] |
| MetAP2 Ki | 4.33 nM | Human | [1][9] |
| MetAP1 IC50 | >10 µM | Human | [1][2][9] |
| HUVEC Proliferation IC50 | 20 nM | Human | [9] |
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Clearance (CL) | ~0.03-0.4 L/h/kg | Mouse | [9] |
| Volume of Distribution (Vss) | ~0.23-1.3 L/kg | Mouse | [9] |
| Oral Bioavailability (F) | ~40-80% | Mouse | [9] |
Table 3: Clinical Phase I Study Overview (NCT03138538)
| Parameter | Finding | Reference |
| Patient Population | Advanced solid tumors | [10][11] |
| Dosing Regimen | 7-80 mg once daily (21-day cycles) | [10][11] |
| Dose-Limiting Toxicities (DLTs) | Platelet count decrease (at 60 and 80 mg) | [10] |
| Most Common Adverse Event | Platelet count decrease | [6][10][12] |
| Recommended Phase II Dose | 35 mg once daily | [6][10] |
| Clinical Outcome | 25.9% of patients had stable disease (42–123 days) | [6][12] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits MetAP2, leading to downstream effects on p53 signaling and angiogenesis.
Caption: A typical workflow for the preclinical and clinical evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
MetAP2 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50 and Ki) of this compound against human MetAP2.
Materials:
-
Recombinant human MetAP2 enzyme
-
Synthetic peptide substrate (e.g., Met-Gly-Met)
-
This compound compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 100 µM CoCl2)
-
Detection reagent (e.g., Aminopeptidase Activity Assay Kit)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant MetAP2 to each well of the microplate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the synthetic peptide substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Determine the Ki value using the Cheng-Prusoff equation, with the known Km of the substrate for MetAP2.
Endothelial Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Cryopreserved HUVECs
-
Endothelial cell growth medium (e.g., EGM-2)
-
This compound compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound dilutions.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumoral efficacy of this compound in a mouse xenograft model.
Materials:
-
Female CD-1 nude mice (5-6 weeks old)
-
Human cancer cell line (e.g., Caki-1 renal cell carcinoma)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate 5 million Caki-1 cells mixed 1:1 with Matrigel into the right flank of each mouse.[3]
-
Monitor tumor growth until the average tumor volume reaches 100-150 mm³.[3]
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at specified doses (e.g., 20 mg/kg once daily) for a defined period (e.g., 14 days).[9]
-
Measure tumor volumes and body weight twice weekly using calipers. Tumor volume is calculated using the formula (L x W²)/2.[3]
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for Met-EF1α).
-
Compare the tumor growth inhibition in the this compound-treated groups to the vehicle control group.
Conclusion
This compound is a promising, orally bioavailable, and reversible MetAP2 inhibitor with demonstrated anti-angiogenic and anti-tumoral activity. Its selective mechanism of action and favorable safety profile, as observed in early clinical trials, position it as a valuable candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The identification of Met-EF1α as a robust pharmacodynamic biomarker will be instrumental in guiding future clinical studies and optimizing treatment regimens. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of targeted cancer therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of this compound, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 12. aacrjournals.org [aacrjournals.org]
The Pharmacodynamics of M8891: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8891 is a novel, orally bioavailable, potent, and selective small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2][3] It is a reversible inhibitor, distinguishing it from earlier irreversible MetAP2 inhibitors like fumagillin derivatives.[4] this compound has demonstrated both antiangiogenic and antitumoral activity in preclinical models and is currently undergoing clinical investigation for the treatment of advanced solid tumors.[1][5][6] This guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of MetAP2.[4][7] MetAP2 is a metallopeptidase responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation and function.[5][8] By inhibiting MetAP2, this compound disrupts normal protein synthesis, which in turn impairs the proliferation of endothelial cells.[7] This anti-proliferative effect on endothelial cells is a key driver of the compound's antiangiogenic activity, hindering the formation of new blood vessels that are essential for tumor growth and metastasis.[1][7]
The inhibition of MetAP2 by this compound leads to the accumulation of unprocessed, methionylated proteins. One such substrate, translation elongation factor 1-alpha-1 (EF1α-1), has been identified as a robust pharmacodynamic biomarker for assessing target engagement of this compound both in vitro and in vivo.[1][5][9]
Signaling Pathway and Downstream Effects
The inhibition of MetAP2 by this compound initiates a cascade of events that ultimately lead to reduced tumor growth. The direct consequence of MetAP2 inhibition is the accumulation of unprocessed proteins, which can lead to cellular stress and activation of downstream signaling pathways. Notably, the tumor suppressor p53 has been identified as a determinant of sensitivity to MetAP2 inhibition.[5] Activation of p53 and its downstream targets, such as p21, may contribute to the antiproliferative effects of this compound in some cancer cell types.[5]
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key findings related to its in vitro potency, preclinical in vivo efficacy, and clinical pharmacodynamic responses.
In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| MetAP2 IC₅₀ | 54 nM | Recombinant Enzyme | [8][10] |
| MetAP2 Kᵢ | 4.33 nM | Recombinant Enzyme | [8][10] |
| MetAP1 IC₅₀ | >10 µM | Recombinant Enzyme | [8][10] |
| HUVEC Proliferation IC₅₀ | 20 nM | Human Umbilical Vein Endothelial Cells | [10] |
| Met-EF1α-1 Accumulation EC₅₀ | 14–37 nmol/L | Cancer Cell Lines | [9] |
Preclinical In Vivo Pharmacodynamics of this compound
| Animal Model | Dosing Regimen | Key Pharmacodynamic Effect | Reference |
| Renal Cancer Xenografts (Mice) | Single dose (10, 25, or 100 mg/kg p.o.) | Dose- and time-dependent increase in Met-EF1α-1 in tumor tissue. | [5] |
| Caki-1 RCC Xenografts (Mice) | 10, 25, and 50 mg/kg twice daily | Significant tumor growth inhibition. | [5] |
| Patient-Derived Renal Cancer Xenografts (Mice) | 20 mg/kg once daily for 14 days | Strong tumor growth inhibition. | [10] |
Clinical Pharmacodynamics of this compound (Phase I Study - NCT03138538)
| Dose Level (once daily) | Key Pharmacodynamic Findings | Reference |
| 7–80 mg | Dose-dependent accumulation of methionylated elongation factor 1α (Met-EF1α) in tumors, demonstrating MetAP2 inhibition. | [2][3] |
| ≥35 mg | Accumulation of Met-EF1α reached the target level of 125 µg/mg protein, which is associated with in vivo efficacy in preclinical models. | [11] |
| ≥20 mg | Steady-state trough concentrations (Css,trough) of this compound were above the target level of 1,500 ng/mL, predicted to correlate with efficacy. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections outline the key experimental protocols used to characterize this compound.
In Vitro MetAP2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MetAP2.
Methodology:
-
Recombinant human MetAP2 enzyme is incubated with varying concentrations of this compound.
-
A synthetic substrate for MetAP2 is added to the reaction mixture.
-
The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product generated is quantified, typically using a fluorescence- or luminescence-based detection method.
-
The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Biomarker Analysis in Xenograft Models
Objective: To assess the target engagement of this compound in vivo by measuring the accumulation of Met-EF1α in tumor tissue.
Methodology:
-
Human tumor cells (e.g., Caki-1 renal cell carcinoma) are subcutaneously implanted into immunodeficient mice.[5]
-
Once tumors reach a specified volume, mice are treated with this compound or vehicle control via oral gavage.[5]
-
At various time points after treatment, animals are euthanized, and tumor tissues and plasma are collected and snap-frozen.[5]
-
Tumor lysates are prepared, and the total protein concentration is determined.
-
The levels of methionylated EF1α (Met-EF1α) are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Met-EF1α levels are normalized to the total protein concentration in the lysate.
Conclusion
This compound is a selective and reversible inhibitor of MetAP2 with a well-defined pharmacodynamic profile. Its mechanism of action, centered on the inhibition of protein processing and subsequent antiangiogenic effects, is supported by robust preclinical and clinical data. The identification and validation of Met-EF1α as a key pharmacodynamic biomarker have been instrumental in guiding the clinical development of this compound, allowing for the determination of target engagement and the selection of a recommended Phase II dose.[2][4] Further investigations, particularly in combination with other anticancer agents such as VEGFR inhibitors, are warranted to fully elucidate the therapeutic potential of this compound.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of this compound, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor this compound: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
M8891: A Comprehensive Technical Analysis of its Anti-Proliferative Effects on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action, pre-clinical efficacy, and experimental protocols related to the novel Methionine Aminopeptidase-2 (MetAP2) inhibitor, M8891. The document focuses on the compound's direct effects on tumor cell proliferation, providing a granular look at the underlying molecular pathways and quantitative data from key studies.
Core Mechanism of Action
This compound is an orally bioavailable, potent, and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2), an enzyme crucial for the post-translational modification of nascent proteins.[1][2][3] By selectively inhibiting MetAP2, this compound disrupts normal protein function, leading to a cascade of events that culminate in the suppression of tumor growth.[1] A primary mechanism of its anti-tumor activity is the inhibition of angiogenesis, the formation of new blood vessels essential for tumor expansion.[1][2] this compound directly impedes the proliferation of endothelial cells, a key component of this process.[1][2]
Furthermore, this compound exerts a direct anti-proliferative effect on tumor cells.[2] This is, in part, mediated through the activation of the tumor suppressor protein p53 and its downstream effector, p21.[4] This activation leads to cell cycle arrest in the G1 and G2 phases, thereby halting cell division.[4] The unprocessed MetAP2 substrate, methionylated elongation factor 1α (Met-EF1α), has been identified as a reliable pharmacodynamic biomarker for tracking this compound's target engagement in both in vitro and in vivo models.[4]
Quantitative Efficacy Data
The potency of this compound has been demonstrated across various pre-clinical models. The following tables summarize the key quantitative data available.
| Parameter | Value | Target/Cell Line | Notes |
| IC50 (MetAP2 Enzyme) | 54 nM | MetAP2 | Demonstrates potent and direct inhibition of the target enzyme. |
| Ki (MetAP2 Enzyme) | 4.33 nM | MetAP2 | Indicates high binding affinity to MetAP2. |
| IC50 (HUVEC Proliferation) | 20 nM | HUVEC | Shows strong anti-angiogenic potential by inhibiting endothelial cell growth. |
| Selectivity | >10 µM | MetAP1 | Highlights high selectivity for MetAP2 over the related MetAP1 enzyme. |
Table 1: In Vitro Biochemical and Cellular Activity of this compound.[2]
| Tumor Model | Dosage | Administration Route | Outcome |
| Not Specified Tumor Model | 20 mg/kg, once daily for 14 days | Oral (p.o.) | Strong tumor growth inhibition. |
| Caki-1 RCC Xenograft | 10, 25, and 50 mg/kg, twice daily | Oral (p.o.) | Dose-dependent tumor growth inhibition. |
Table 2: In Vivo Anti-Tumor Efficacy of this compound.[2][4]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on methodologies described in the cited literature.
Cancer Cell Line Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative effects of this compound on various cancer cell lines.
-
Cell Culture: Cancer cell lines of interest are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. Plates are incubated overnight to allow for cell adherence.
-
Compound Treatment: A dilution series of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the 96-well plates and replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: The plates are incubated for a period of 3 to 5 days.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CyQUANT™ Direct Cell Proliferation Assay. The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The raw data is converted to percentage inhibition relative to the vehicle-treated control. The IC50 values are then calculated by fitting the data to a four-parameter logistic curve using appropriate software.
In Vivo Xenograft Tumor Model
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: A specified number of human tumor cells (e.g., 5 million Caki-1 cells) are suspended in a mixture of phosphate-buffered saline (PBS) and Matrigel (1:1) and subcutaneously injected into the flank of immunocompromised mice (e.g., CD-1 nude mice).[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[4] The tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2). Once the target volume is reached, the mice are randomized into control and treatment groups.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.25% Methocel).[4] The compound is administered orally (p.o.) to the treatment groups at the desired doses and schedule (e.g., 10, 25, or 50 mg/kg twice daily).[4] The control group receives the vehicle only.
-
Monitoring: Tumor volumes and body weights are measured twice weekly to monitor efficacy and toxicity.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizing the Molecular Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action on tumor cell proliferation.
References
- 1. Roles of P67/MetAP2 as a tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
M8891: A Technical Whitepaper on its Anti-Neoplastic Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
M8891 is an orally bioavailable, potent, and selective reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2][3] Preclinical and clinical data have demonstrated its anti-neoplastic properties, which are primarily attributed to its anti-angiogenic and direct anti-tumoral effects.[3][4][5][6] this compound has undergone Phase I clinical evaluation in patients with advanced solid tumors and has shown a manageable safety profile and evidence of target engagement.[2][7][8] This document provides a comprehensive overview of the anti-neoplastic activities of this compound, including its mechanism of action, key experimental data, and methodologies.
Mechanism of Action
This compound exerts its anti-neoplastic effects by inhibiting MetAP2, a metalloenzyme crucial for the N-terminal processing of newly synthesized proteins.[5][6][9] MetAP2 is highly expressed in proliferating endothelial cells, making it a key target for inhibiting angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][7][6]
By inhibiting MetAP2, this compound leads to a decrease in endothelial cell proliferation, thereby suppressing angiogenesis.[6] In addition to its anti-angiogenic effects, this compound also directly inhibits the growth of various cancer cell lines.[4][5][9] The sensitivity of cancer cells to this compound may be influenced by the status of the tumor suppressor p53 and the cellular redox state.[5][9] A key pharmacodynamic biomarker, the accumulation of unprocessed methionylated elongation factor 1-alpha-1 (Met-EF1α), confirms target engagement of this compound in both preclinical and clinical settings.[3][9][10]
Quantitative In Vitro and In Vivo Data
The anti-neoplastic activity of this compound has been quantified in various preclinical and clinical studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (MetAP2) | 54 nM | Enzyme Assay | [4] |
| Ki (MetAP2) | 4.33 nM | Enzyme Assay | [4] |
| IC50 (MetAP1) | >10 µM | Enzyme Assay | [4] |
| IC50 (Proliferation) | 20 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | [4] |
| IC50 (Proliferation) | ≤1 µM in 61% of 125 models | Cancer Cell Line Panel | [5] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing Regimen | Outcome | Reference |
| Mouse Models | 20 mg/kg, p.o., once daily for 14 days | Strong tumor growth inhibition | [4] |
| Patient-Derived Renal Cancer Xenografts | In combination with sunitinib | Strong and durable antitumor activity | [3][10] |
Table 3: Phase I Clinical Trial Data (NCT03138538)
| Parameter | Value | Patient Population | Reference |
| Dosing | 7-80 mg, once daily in 21-day cycles | Advanced Solid Tumors | [2][7] |
| Recommended Phase II Dose | 35 mg, once daily | Advanced Solid Tumors | [2][7] |
| Clinical Outcome | 25.9% of patients had stable disease for 42-123 days | Advanced Solid Tumors | [2][7] |
Signaling Pathways and Molecular Interactions
The primary signaling pathway targeted by this compound is angiogenesis. By inhibiting MetAP2 in endothelial cells, this compound disrupts the maturation of proteins essential for their proliferation and survival, thereby hindering the formation of new blood vessels.
Caption: this compound inhibits MetAP2, leading to decreased angiogenesis and tumor growth.
Furthermore, preclinical studies suggest a synergistic effect when this compound is combined with VEGF receptor inhibitors, indicating a dual blockade of the angiogenesis pathway.[2][9][10]
Caption: this compound and VEGFR inhibitors show synergistic anti-angiogenic effects.
Experimental Protocols
Detailed experimental protocols are outlined in the cited literature. This section provides an overview of the key methodologies used to characterize the anti-neoplastic activities of this compound.
In Vitro Cell Proliferation Assays
-
Objective: To determine the effect of this compound on the proliferation of endothelial and cancer cells.
-
Methodology:
-
Cells (e.g., HUVEC or various cancer cell lines) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human tumor cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).
-
Matrigel Plug Angiogenesis Assay
-
Objective: To assess the anti-angiogenic activity of this compound in vivo.
-
Methodology:
-
Matrigel, a basement membrane extract, mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and the compound of interest (this compound) or vehicle, is injected subcutaneously into mice.
-
After a defined period, the Matrigel plugs are excised.
-
The extent of new blood vessel formation within the plugs is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31). In some models, a VEGFR2 promoter-driven luciferase reporter gene is used for bioluminescence imaging.[5]
-
CRISPR Genome-Wide Screen
-
Objective: To identify genetic determinants of sensitivity and resistance to this compound.
-
Methodology:
-
A library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into cancer cells expressing Cas9 nuclease.
-
The cell population is treated with this compound.
-
Genomic DNA is isolated from surviving cells, and the sgRNA sequences are amplified and sequenced.
-
Genes whose knockout leads to either increased or decreased sensitivity to this compound are identified by the enrichment or depletion of their corresponding sgRNAs. This identified the tumor suppressor p53 and MetAP1/MetAP2 as determinants of resistance and sensitivity.[5][9]
-
Clinical Development
This compound has completed a Phase I, first-in-human, dose-escalation study in patients with advanced solid tumors (NCT03138538).[2] The study established the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound monotherapy.[2][7][8] The recommended Phase II dose was determined to be 35 mg once daily.[2][7] Future clinical development may focus on combination therapies, particularly with VEGF receptor inhibitors, in specific cancer indications such as renal cell carcinoma.[9][10]
Caption: The development pathway of this compound from preclinical to clinical stages.
Conclusion
This compound is a promising anti-neoplastic agent with a well-defined mechanism of action targeting MetAP2. Its dual anti-angiogenic and direct anti-tumor activities, combined with a manageable safety profile, make it a valuable candidate for further clinical investigation, particularly in combination with other targeted therapies. The quantitative data and experimental methodologies summarized in this whitepaper provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
M8891: A Technical Deep Dive into its Therapeutic Potential in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
M8891 is a novel, orally bioavailable, potent, and selective reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and tumor cell proliferation. Preclinical and early clinical data suggest that this compound holds significant promise as a therapeutic agent for solid tumors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic and pharmacodynamic profiles, and data from its first-in-human clinical trial. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Methionine aminopeptidase 2 (MetAP2) is a cytosolic metalloenzyme that plays a crucial role in protein maturation and is essential for the proliferation of endothelial cells.[1][2] Inhibition of MetAP2 has emerged as a promising anti-angiogenic strategy for cancer therapy.[3] this compound is a structurally novel, reversible inhibitor of MetAP2 that has demonstrated potent anti-angiogenic and antitumor activity in preclinical models.[4][5] This document provides an in-depth technical analysis of the current data supporting the development of this compound for the treatment of solid tumors.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of MetAP2.[2] MetAP2 is responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in their maturation and function.[3] By inhibiting MetAP2, this compound disrupts this process, leading to a downstream cascade of effects that culminate in the suppression of endothelial cell proliferation and, consequently, angiogenesis.[2] This anti-angiogenic activity restricts the blood supply to tumors, thereby inhibiting their growth and spread.[2]
The signaling pathway influenced by MetAP2 inhibition is complex. One key aspect involves the tumor suppressor protein p53. Preclinical studies, including CRISPR genome-wide screens, have identified p53 as a determinant of sensitivity to MetAP2 inhibition.[5][6] The proposed mechanism suggests that MetAP2 inhibition can lead to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in tumor cells with wild-type p53.[5]
Mechanism of this compound Action
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against MetAP2 and has shown significant anti-proliferative effects in endothelial and various tumor cell lines.
| Parameter | Value | Cell Line/Assay | Reference |
| MetAP-2 IC50 | 54 nM | Enzyme Assay | [7] |
| MetAP-2 Ki | 4.33 nM | Enzyme Assay | [7] |
| MetAP-1 IC50 | >10 µM | Enzyme Assay | [7] |
| HUVEC Proliferation IC50 | 20 nM | CyQUANT Assay | [1] |
In Vivo Efficacy
In vivo studies in mouse xenograft models have confirmed the anti-tumor activity of this compound.
| Animal Model | Dosage and Administration | Outcome | Reference |
| Not specified tumor model | 20 mg/kg, p.o., once a day for 14 days | Strong tumor growth inhibition | [8] |
| Patient-derived renal cell carcinoma xenografts | Not specified | Strong and durable antitumor activity in combination with sunitinib | [3] |
Pharmacokinetics and Pharmacodynamics
A first-in-human, open-label, dose-escalation Phase I study (NCT03138538) was conducted in patients with advanced solid tumors.[1] this compound demonstrated a manageable safety profile and favorable pharmacokinetics.[1]
Pharmacokinetics
| Parameter | Observation | Reference |
| Dose Proportionality | Plasma concentration showed a dose-linear increase up to 35 mg | [1] |
| Variability | Low-to-moderate interpatient variability | [1] |
Pharmacodynamics
The accumulation of methionylated elongation factor 1α (Met-EF1a), a substrate of MetAP2, serves as a pharmacodynamic biomarker for target engagement.[1]
| Parameter | Observation | Reference |
| Target Engagement | Dose-dependent tumor accumulation of Met-EF1a was observed, demonstrating MetAP2 inhibition. | [1] |
Clinical Data
The Phase I study enrolled 27 patients across six dose levels (7-80 mg once daily in 21-day cycles).[1]
Safety and Tolerability
| Finding | Details | Reference |
| Maximum Tolerated Dose (MTD) | Not determined | [1] |
| Dose-Limiting Toxicities (DLTs) | Two DLTs (platelet count decrease) were reported, one each at 60 and 80 mg/once daily. | [1] |
| Most Common Treatment-Emergent Adverse Event | Platelet count decrease | [1] |
Efficacy
| Finding | Details | Reference |
| Objective Response | No objective responses were observed. | [6] |
| Stable Disease | Seven patients (25.9%) had stable disease for 42-123 days. | [1] |
Recommended Phase II Dose
Based on the data from the Phase I trial, the recommended Phase II dose for this compound monotherapy is 35 mg once daily.[4]
Experimental Protocols
HUVEC Proliferation Assay (General Protocol)
This protocol provides a general method for assessing the anti-proliferative effects of compounds on Human Umbilical Vein Endothelial Cells (HUVECs).[8]
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with necessary growth factors.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the CyQUANT assay, which measures DNA content.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value using non-linear regression analysis.
HUVEC Proliferation Assay Workflow
In Vivo Xenograft Tumor Model (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound.[8]
-
Cell Implantation: Subcutaneously inject a specified number of human tumor cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound to the treatment group at a specified dose and schedule (e.g., 20 mg/kg, p.o., daily), and the vehicle to the control group.
-
Tumor Measurement: Measure tumor volume periodically (e.g., twice a week) using calipers. Monitor body weight as an indicator of toxicity.
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to evaluate anti-tumor efficacy.
Matrigel Plug Angiogenesis Assay (General Protocol)
This in vivo assay is used to evaluate the anti-angiogenic activity of this compound.[9]
-
Preparation: Mix Matrigel, a reconstituted basement membrane extract, with an angiogenic stimulus (e.g., recombinant growth factors or tumor cells) and the test compound (this compound) at various concentrations.
-
Injection: Subcutaneously inject the Matrigel mixture into mice. The Matrigel will form a solid plug.
-
Incubation: Allow the plug to be vascularized over a set period (e.g., 7 days).
-
Harvesting and Analysis: Excise the Matrigel plugs. The extent of angiogenesis can be quantified by measuring hemoglobin content, or by immunohistochemical staining for endothelial cell markers (e.g., CD31) in sectioned plugs.
CRISPR Screen (General Protocol)
Genome-wide CRISPR screens can be employed to identify genetic determinants of sensitivity or resistance to this compound.[5]
-
Library Transduction: Transduce a library of single-guide RNAs (sgRNAs) targeting all genes in the genome into a cancer cell line of interest.
-
Compound Treatment: Treat the transduced cell population with this compound at a concentration that inhibits growth (e.g., IC40).
-
Selection: Culture the cells for a period to allow for the enrichment or depletion of cells with specific gene knockouts.
-
Sequencing and Analysis: Isolate genomic DNA, amplify the sgRNA sequences, and perform high-throughput sequencing. Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to a control population.
Conclusion
This compound is a promising MetAP2 inhibitor with a well-defined mechanism of action and a manageable safety profile. Its potent anti-angiogenic and anti-tumor activities in preclinical models, coupled with evidence of target engagement in a Phase I clinical trial, provide a strong rationale for its further development in solid tumors. The recommended Phase II dose of 35 mg once daily will facilitate future studies to explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. The identification of p53 status as a potential predictive biomarker warrants further investigation to enable patient stratification in future clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for M8891 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8891 is a potent, selective, and orally bioavailable small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1] As a reversible inhibitor, this compound has demonstrated significant anti-angiogenic and anti-tumoral activities in preclinical studies.[2] MetAP2 is a critical enzyme involved in the post-translational modification of proteins, and its inhibition disrupts endothelial cell proliferation and angiogenesis, key processes in tumor growth and metastasis.[3] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Target | Cell Line/Enzyme | IC50 | Ki | Reference |
| Enzyme Activity Assay | MetAP2 | Human MetAP2 | 54 nM | 4.33 nM | [4] |
| Enzyme Activity Assay | MetAP2 | Murine MetAP2 | 32 nmol/L | - | [5] |
| Enzyme Activity Assay | MetAP1 | Human MetAP1 | >10 µM | - | [4] |
| Cell Proliferation Assay | - | HUVEC | 20 nM | - | [4] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the MetAP2 enzyme. This enzyme is responsible for cleaving the N-terminal methionine from newly synthesized proteins. By inhibiting MetAP2, this compound disrupts this crucial step in protein maturation, which in turn suppresses the proliferation of endothelial cells, a fundamental process in angiogenesis. The inhibition of angiogenesis ultimately leads to the suppression of tumor growth. A key pharmacodynamic biomarker of this compound activity is the accumulation of the unprocessed MetAP2 substrate, methionylated elongation factor 1α (Met-EF1a).[3]
Experimental Protocols
MetAP2 Enzymatic Inhibition Assay
This protocol describes a fluorescent-based assay to determine the in vitro inhibitory activity of this compound against recombinant human MetAP2.
-
Recombinant Human MetAP2
-
This compound
-
Met-AMC (Methionine-7-amido-4-methylcoumarin) fluorescent substrate
-
Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 50 µM MnCl₂
-
96-well black microplates
-
Fluorescence plate reader
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 25 µL of diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.
-
Add 25 µL of recombinant human MetAP2 (final concentration ~1 nM) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of Met-AMC substrate (final concentration to be optimized, typically around the Km value).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
HUVEC Proliferation Assay
This protocol details a cell-based assay to assess the anti-proliferative effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).[3][5]
-
Human Umbilical Vein Endothelial Cells (HUVECs) (e.g., Promocell, #C-12203)[5]
-
Endothelial Cell Growth Medium MV (e.g., Promocell, #C-22020) supplemented with 5% FBS, 0.4% endothelial cell growth supplement, 10 ng/mL human recombinant epidermal growth factor, 90 µg/mL heparin, and 1 µg/mL hydrocortisone[5]
-
This compound
-
96-well plates
-
CyQUANT® Direct Cell Proliferation Assay kit or similar
-
Fluorescence microplate reader
-
Culture HUVECs in supplemented Endothelial Cell Growth Medium MV at 37°C in a 5% CO₂ incubator.
-
Seed HUVECs into 96-well plates at a density of 500 cells/well in 70 µL of complete medium.[5]
-
Allow the cells to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C.[5]
-
Assess cell proliferation using the CyQUANT® Direct Cell Proliferation Assay according to the manufacturer's instructions.
-
Measure fluorescence at the appropriate wavelengths using a microplate reader.
-
Express the results as a percentage of the vehicle control and calculate the IC50 value using non-linear regression analysis.
Cancer Cell Line Proliferation Assay
This protocol provides a general method for evaluating the anti-proliferative activity of this compound against various cancer cell lines.
-
Cancer cell lines of interest (e.g., A549, HT1080, U87MG)[3]
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well plates
-
BrdUrd Cell Proliferation Assay Kit (e.g., Roche, #11 647229001)[3]
-
Absorbance microplate reader
-
Culture cancer cell lines in their recommended media at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of 1,000–2,500 cells/well in 175 µL of complete medium.[3]
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in DMSO and then dilute in complete medium. Add 25 µL of the diluted compound to the respective wells.
-
Incubate the plates for 72 hours at 37°C.[3]
-
Add BrdUrd labeling solution to a final concentration of 10 µmol/L and incubate for an additional 18 hours.[3]
-
Follow the manufacturer's protocol for the BrdUrd assay to fix the cells, add the anti-BrdU-POD antibody, and add the substrate.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Met-EF1a Accumulation
This protocol describes the detection of the pharmacodynamic biomarker Met-EF1a in cell lysates treated with this compound by Western blot.
-
Cancer cell line (e.g., A549)[3]
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary Antibody: Rabbit anti-Met-EF1a[3]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
-
Treat cells (e.g., A549) with various concentrations of this compound for 24 hours.[3]
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Met-EF1a antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative accumulation of Met-EF1a. A loading control such as GAPDH or β-actin should be used for normalization.
References
Application Notes and Protocols for M8891 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8891 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation and endothelial cell proliferation.[1][2][3] Inhibition of MetAP2 by this compound leads to anti-angiogenic and anti-neoplastic effects, making it a promising candidate for cancer therapy.[1][4][5] this compound is orally bioavailable and has demonstrated anti-tumor activity in various preclinical animal models.[2][6][7] This document provides detailed application notes and protocols for the use of this compound in animal models, based on available preclinical data.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of MetAP2.[1] MetAP2 is responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[3][5][7] By inhibiting MetAP2, this compound disrupts protein synthesis, which in turn suppresses the proliferation of endothelial cells.[1] This anti-proliferative effect on endothelial cells inhibits angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[1][4] A key pharmacodynamic biomarker of this compound activity is the accumulation of unprocessed, methionylated substrates of MetAP2, such as elongation factor 1-alpha-1 (Met-EF1α).[2][3][5]
Signaling Pathway
Caption: Mechanism of action of this compound, a MetAP2 inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| MetAP-2 IC50 | 54 nM | Human MetAP-2 | [6] |
| MetAP-2 Ki | 4.33 nM | Human MetAP-2 | [6] |
| MetAP-1 IC50 | >10 µM | Human MetAP-1 | [6] |
| HUVEC Proliferation IC50 | 20 nM | Human Umbilical Vein Endothelial Cells | [6] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (IV) | Clearance (CL) | Volume of Distribution (Vss) | Oral Bioavailability (F) | Reference |
| Rat, Dog, Monkey | 0.2 mg/kg | ~0.03-0.4 L/h/kg | ~0.23-1.3 L/kg | ~40-80% | [6] |
Table 3: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Tumor Type | This compound Dose and Schedule | Outcome | Reference |
| Female CD-1 nude mice | Human U87-MG glioblastoma | 20 mg/kg, p.o., once a day for 14 days | Strong tumor growth inhibition | [6] |
| CD1 nu/nu mice | Caki-1 renal cell carcinoma xenograft | 10, 25, or 100 mg/kg, p.o., daily for 6 weeks | Significant tumor growth inhibition | [8] |
| VEGFR2-luc mice | Matrigel plug angiogenesis assay | 5, 10, 20 mg/kg, p.o., daily for 14 days | Significant reduction in angiogenesis | [3] |
| Patient-Derived Xenografts (PDX) | Various solid tumors | Not specified | Statistically significant antitumor activity in 6 of 10 models | [3] |
| Patient-Derived Xenografts (PDX) | Renal cell carcinoma | Not specified (in combination with sunitinib) | Strong and durable antitumor activity | [5][7] |
Experimental Protocols
General Guidelines for In Vivo Studies
-
Animal Housing and Care: Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Drug Formulation: For oral administration, this compound can be formulated in a vehicle such as 0.25% Methocel in MilliQ water.[8] For intravenous administration, a solution of 40% PEG200 in water has been used.[8] Another oral formulation involves dissolving this compound in DMSO and then diluting with 20% SBE-β-CD in saline or corn oil.[6] The final formulation should be prepared fresh daily.
Protocol 1: Xenograft Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, CD-1 nude mice)[6][9]
-
Human tumor cell line (e.g., U87-MG glioblastoma, Caki-1 renal carcinoma)[6][8]
-
Matrigel (optional, for some cell lines)
-
This compound
-
Vehicle for this compound formulation
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Cell Culture: Culture the selected human tumor cell line according to standard protocols.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[9]
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).[3][8]
-
Administer this compound orally at the desired dose (e.g., 10, 25, or 100 mg/kg) and schedule (e.g., daily).[8]
-
Administer the vehicle to the control group using the same schedule and route.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a general indicator of toxicity.[9]
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
At the endpoint, euthanize the animals and collect tumors and other tissues (e.g., plasma) for pharmacodynamic (e.g., Met-EF1α levels) and pharmacokinetic analysis.[8]
-
Protocol 2: Angiogenesis Matrigel Plug Assay
This protocol is used to evaluate the anti-angiogenic activity of this compound in vivo.[3]
Materials:
-
VEGFR2-luc transgenic mice (or other suitable strain)[3]
-
Matrigel
-
This compound
-
Vehicle for this compound formulation
-
Luciferin for in vivo imaging
Procedure:
-
Matrigel Implantation: Subcutaneously implant Matrigel plugs into the mice.
-
Treatment:
-
In Vivo Imaging:
-
After the treatment period (e.g., 14 days), administer luciferin to the mice.[3]
-
Quantify bioluminescence from the Matrigel plugs using an in vivo imaging system.
-
-
Endpoint and Analysis:
-
Euthanize the animals and excise the Matrigel plugs for visual inspection and further analysis if needed.
-
Compare the bioluminescence signal between the treatment and control groups to assess the inhibition of angiogenesis.
-
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo xenograft study with this compound.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting MetAP2. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing this compound in preclinical animal models. Careful consideration of the experimental design, including the choice of animal model, drug formulation, and endpoints, is crucial for obtaining robust and reproducible results. Further studies, particularly in combination with other anti-cancer agents, are warranted to fully elucidate the therapeutic potential of this compound.[4][7]
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of this compound, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
M8891: Application Notes and Protocols for Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of M8891, a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), in xenograft models. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is an orally bioavailable small molecule that selectively inhibits MetAP2, a key enzyme involved in protein maturation and endothelial cell proliferation.[1][2][3] By targeting MetAP2, this compound exhibits both antiangiogenic and direct antitumoral activities, making it a promising candidate for cancer therapy.[2][3][4] Preclinical studies have demonstrated its efficacy in various tumor models, particularly in renal cell carcinoma, both as a monotherapy and in combination with other targeted agents.[2][4][5] A key pharmacodynamic biomarker for assessing this compound activity in vivo is the accumulation of methionylated elongation factor 1α (Met-EF1α), a substrate of MetAP2.[2][6][7]
Data Presentation: this compound Dosage in Xenograft Models
The following tables summarize the reported dosages and schedules for this compound in various mouse xenograft models.
Table 1: this compound Monotherapy Dosage in Xenograft Studies
| Tumor Model | Cell Line | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Glioblastoma | U87-MG | Female CD-1 nude | 20 mg/kg | Oral (p.o.) | Once a day for 14 days | Strong tumor growth inhibition | [3] |
| Renal Cell Carcinoma | Caki-1 | Not specified | 10, 25, and 50 mg/kg | Oral (p.o.) | Twice daily | Dose-dependent tumor growth inhibition | [8] |
| Patient-Derived Xenograft (Renal Cell Carcinoma) | GXF1172, CXF1783 | Not specified | 150 mg/kg | Oral (p.o.) | Twice daily (12 hours apart) | Statistically significant tumor growth inhibition | [8] |
Table 2: this compound Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in Xenograft Models
| Tumor Model | Cell Line | Mouse Strain | Dosage | Administration Route | Analysis Timepoints | Key Finding | Reference |
| Renal Cell Carcinoma | Caki-1 | Not specified | 10, 25, or 100 mg/kg | Oral (p.o.) | 1, 7, 24, 48, 72, and 96 hours post-administration | Dose-dependent accumulation of Met-EF1α in tumor tissue | [8][9] |
Experimental Protocols
General Protocol for In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[6]
1. Cell Culture and Implantation:
- Culture human tumor cells (e.g., Caki-1 for renal cell carcinoma or U87-MG for glioblastoma) under standard conditions.
- Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
- Subcutaneously inject a specified number of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[6]
2. Tumor Growth and Randomization:
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
- Measure tumor volume periodically using calipers (Volume = 0.5 x length x width²).
- Once tumors reach the desired size, randomize mice into control and treatment groups (n=5-10 mice per group).
3. This compound Formulation and Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.25% Methocel).[9]
- Administer this compound orally (p.o.) via gavage at the desired dose and schedule (refer to Table 1).
- Administer the vehicle alone to the control group.
4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the general health of the animals daily.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size or at a specified time point.[6]
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the measurement of Met-EF1α accumulation in tumor tissue as a marker of this compound target engagement.[8]
1. Sample Collection and Processing:
- Following treatment with this compound, euthanize animals at designated time points.
- Excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
- Homogenize the tumor tissue and determine the total protein concentration.
2. Western Blot Analysis:
- Use a Simple Western method (e.g., SallySue or PeggySue) or traditional Western blot to detect total EF1α-1 and methionylated EF1α-1 (Met-EF1α).
- Quantify the levels of total and Met-EF1α-1 against a standard curve of recombinant protein.
- Normalize the biomarker levels to the total protein concentration. An increase in the ratio of Met-EF1α to total EF1α-1 indicates inhibition of MetAP2.
Mandatory Visualizations
This compound Mechanism of Action and Signaling Pathway
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Preparing M8891 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation of stock solutions of M8891 (CAS 1464842-09-8), a potent and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in preclinical studies investigating the antiangiogenic and antitumoral activities of this compound.[1][5][6][7] This document outlines the necessary materials, step-by-step procedures for creating stock solutions for both in vitro and in vivo applications, and recommended storage conditions. Additionally, it summarizes the key chemical and biological properties of this compound and provides a diagram of its mechanism of action.
Introduction
This compound is an orally bioavailable small molecule that selectively inhibits MetAP-2, an enzyme crucial for the maturation of new proteins.[1][4][8] By inhibiting MetAP-2, this compound impairs protein synthesis, which in turn suppresses the proliferation of endothelial cells, a key process in angiogenesis (the formation of new blood vessels).[1][5] Tumors rely on angiogenesis for growth and metastasis, making MetAP-2 an attractive target for cancer therapy.[3][5] Preclinical studies have demonstrated the antiangiogenic and antitumor efficacy of this compound, both as a monotherapy and in combination with other agents.[1][3][6] The protocols detailed below will guide researchers in preparing this compound for laboratory use.
This compound: Chemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 385.37 g/mol | [9] |
| CAS Number | 1464842-09-8 | [2] |
| Purity | >98% | [9] |
| Appearance | Solid powder | [9] |
| IC₅₀ (MetAP-2) | 54 nM | [2] |
| Kᵢ (MetAP-2) | 4.33 nM | [2] |
| IC₅₀ (MetAP-1) | >10 µM | [2] |
| IC₅₀ (HUVEC proliferation) | 20 nM | [2] |
Experimental Protocols
Preparing a 10 mM DMSO Stock Solution for In Vitro Use
This protocol is suitable for preparing a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.85 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.85 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[10]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][10] Protect from light.[2][10]
Preparing a Dosing Solution for In Vivo Use
This protocol provides two options for formulating this compound for oral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile tubes
-
Vortex mixer
Protocol Option 1: PEG300/Tween-80/Saline Formulation [2]
-
Prepare a concentrated DMSO stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Formulation: To prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly: Vortex the mixture until it is homogeneous.
-
Add Tween-80: Add 50 µL of Tween-80 and mix again.
-
Final dilution: Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be 2.08 mg/mL.
-
Use: This formulation yields a clear solution.
Protocol Option 2: Corn Oil Formulation [2]
-
Prepare a concentrated DMSO stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Formulation: To prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly: Vortex the mixture until it is homogeneous. The final concentration will be 2.08 mg/mL.
-
Use: This formulation also yields a clear solution.
Note on In Vivo Formulations: If the continuous dosing period exceeds half a month, the suitability of these protocols should be carefully considered.[2]
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing a stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facebook [cancer.gov]
- 6. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor this compound: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for M8891 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8891 is a potent, selective, and reversible, orally active, and brain-penetrant inhibitor of methionine aminopeptidase-2 (MetAP-2).[1][2] It plays a crucial role in the maturation of proteins during biosynthesis by cleaving the N-terminal methionine from nascent proteins.[2][3][4] Inhibition of MetAP-2 by this compound has been shown to impair protein synthesis, leading to a reduction in endothelial cell proliferation.[3] This mechanism underlies its significant anti-angiogenic and anti-tumoral activities observed in various preclinical models.[1][5] this compound demonstrates inhibition of new blood vessel formation and tumor cell proliferation.[5][6]
These application notes provide a comprehensive overview of the preclinical administration of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.
Mechanism of Action and Signaling Pathway
This compound selectively targets and reversibly inhibits the enzymatic activity of MetAP-2.[5] This enzyme is critical for the post-translational modification of a significant portion of newly synthesized proteins. By inhibiting MetAP-2, this compound prevents the removal of N-terminal methionine, which can affect protein function, stability, and localization. In the context of cancer, the inhibition of MetAP-2 predominantly affects endothelial cells, which are highly proliferative and essential for tumor angiogenesis.[3][7] This leads to a disruption of new blood vessel formation, thereby restricting tumor growth and metastasis.[3] A key pharmacodynamic biomarker for assessing this compound's target engagement is the accumulation of unprocessed, methionylated elongation factor 1-alpha-1 (Met-EF1a-1), a known substrate of MetAP-2.[4][5][8]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy, as well as pharmacokinetic parameters of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Notes |
| IC50 | 54 nM | MetAP-2 Enzyme | |
| Ki | 4.33 nM | MetAP-2 Enzyme | |
| IC50 | >10 µM | MetAP-1 Enzyme | Demonstrates selectivity for MetAP-2.[1][2] |
| IC50 | 20 nM | HUVEC Proliferation | Inhibition of Human Umbilical Vein Endothelial Cell proliferation.[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome |
| Female CD-1 nude mice | Human U87-MG glioblastoma | 20 mg/kg, p.o., once daily for 14 days | Strong tumor growth inhibition.[1] |
| Mice | Caki-1 xenografts | 10, 25, and 50 mg/kg, p.o., twice daily | Dose-dependent inhibition of tumor growth (T/C values of 71%, 37%, and 16%, respectively).[9] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Administration | Clearance (CL) | Volume of Distribution (Vss) | Oral Bioavailability (F) |
| Rat, Dog, Monkey | 0.2 mg/kg, IV | ~0.03-0.4 L/h/kg | ~0.23-1.3 L/kg | ~40-80% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: HUVEC Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).[10]
Materials:
-
HUVECs
-
Endothelial cell growth medium with supplements
-
96-well cell culture plates
-
This compound compound
-
DMSO (vehicle control)
-
Cell proliferation assay reagent (e.g., CyQUANT™ Direct Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with appropriate growth factors according to the supplier's recommendations.
-
Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, replace the culture medium with fresh medium containing various concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Include vehicle-only (DMSO) control wells.
-
-
Incubation: Incubate the plates for 3 days.
-
Proliferation Assessment:
-
After the incubation period, assess cell viability using a suitable proliferation assay, such as the CyQUANT™ Direct Cell Proliferation Assay, following the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol provides a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[10]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cells (e.g., U87-MG or Caki-1)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
This compound compound
-
Vehicle for oral administration (e.g., 0.5% Methocel)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest cultured human tumor cells and resuspend them in an appropriate medium, with or without Matrigel.
-
Subcutaneously inject a specified number of tumor cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into control and treatment groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 20 mg/kg, once daily).
-
Administer the vehicle to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the analysis of the pharmacodynamic biomarker Met-EF1a-1 in tumor tissues from xenograft models.[8][9]
Materials:
-
Tumor tissue samples (snap-frozen)
-
Protein extraction buffer
-
BCA Protein Assay Kit
-
Simple Western™ system (e.g., SallySue or PeggySue)
-
Antibodies:
-
Total EF1a-1 antibody
-
Met-EF1a-1 specific antibody
-
-
Recombinant total EF1a-1 protein (for standard curve)
Procedure:
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissues in a suitable protein extraction buffer.
-
Determine the total protein concentration of the lysates using the BCA Protein Assay Kit.
-
-
Simple Western™ Analysis:
-
Perform the Simple Western™ analysis according to the manufacturer's protocol.
-
Use specific antibodies to detect and quantify both total EF1a-1 and Met-EF1a-1.
-
Generate a standard curve using recombinant total EF1a-1 protein for accurate quantification.
-
-
Data Analysis:
-
Quantify the levels of total and Met-EF1a-1 in each tumor sample.
-
Normalize the Met-EF1a-1 levels to the total protein concentration.
-
Correlate the levels of Met-EF1a-1 with the this compound dose and treatment duration to assess target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for M8891 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing M8891, a potent and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), for in vitro cancer research. This document details cell lines sensitive to this compound, protocols for key experimental assays, and the underlying signaling pathways affected by the treatment.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits MetAP2, an enzyme crucial for the post-translational modification of newly synthesized proteins.[1][2] By inhibiting MetAP2, this compound demonstrates both anti-angiogenic and anti-tumoral activities, making it a promising candidate for cancer therapy.[1][3] The sensitivity of cancer cell lines to this compound is notably influenced by their p53 tumor suppressor status, with wild-type p53 cells generally exhibiting greater sensitivity.[1]
Cell Lines Sensitive to this compound Treatment
A range of cancer cell lines has been identified as sensitive to this compound treatment. The half-maximal inhibitory concentration (IC50) values for this compound across various cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HUVEC | Endothelial | 0.02[2] |
| Caki-1 | Renal Cell Carcinoma | ≤1[1] |
| A549 | Lung Carcinoma | ≤1[1] |
| SW982 | Synovial Sarcoma | ≤1[1] |
| IMR5 | Neuroblastoma | ≤1[1] |
| C6 | Glioma (Rat) | ≤1[1] |
| HT1080 | Fibrosarcoma | Sensitive |
| U87MG | Glioblastoma | Sensitive |
| BxPC-3 | Pancreatic Adenocarcinoma | >1 |
| Capan-2 | Pancreatic Adenocarcinoma | >1 |
| HCT 116 | Colorectal Carcinoma | >1 |
| HT-29 | Colorectal Adenocarcinoma | >1 |
| LNCaP | Prostate Carcinoma | >1 |
| NCI-H460 | Lung Carcinoma | >1 |
| PANC-1 | Pancreatic Adenocarcinoma | >1 |
| SK-MEL-5 | Melanoma | >1 |
Note: For HT1080 and U87MG, the source indicates sensitivity to this compound but does not provide specific IC50 values. For cell lines with IC50 >1 µM, this compound is considered less potent.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Viability and Proliferation Assays
1. BrdUrd Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., A549, Caki-1)
-
Complete cell culture medium
-
96-well plates
-
BrdUrd labeling solution (e.g., Roche Cell Proliferation ELISA, BrdU)
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000-2,500 cells per well in 175 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 25 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add BrdUrd labeling solution to a final concentration of 10 µM per well and incubate for an additional 18 hours.
-
Remove the culture medium and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of the substrate solution and incubate for 5-30 minutes, or until color development is sufficient.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
2. Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., A549)
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with freshly prepared this compound or vehicle every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of ≥50 cells).
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound
-
Sensitive cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
This compound
-
Sensitive cancer cell lines cultured on coverslips
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., A549)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).[4]
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Signaling Pathways and Visualizations
This compound treatment leads to the inhibition of MetAP2, which in p53 wild-type cells, triggers the activation of the p53 tumor suppressor pathway.[1] This leads to the upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of cell proliferation.[1][5]
Caption: this compound inhibits MetAP2, leading to p53 activation and cell cycle arrest.
The following diagram illustrates a typical experimental workflow for assessing the sensitivity of cell lines to this compound treatment.
Caption: Workflow for evaluating this compound efficacy in vitro.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiogenesis Assays Using M8891
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8891 is a potent, selective, and reversible small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2] MetAP2 is a key enzyme involved in protein maturation and is essential for the proliferation of endothelial cells, a critical process in angiogenesis.[3][4] By inhibiting MetAP2, this compound demonstrates significant anti-angiogenic and anti-tumor activity, making it a compound of interest for cancer therapy.[1][5] These application notes provide detailed protocols for utilizing this compound in various in vitro and ex vivo angiogenesis assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the enzymatic activity of MetAP2.[6] This inhibition prevents the cleavage of the N-terminal methionine from nascent proteins, leading to an accumulation of unprocessed proteins such as elongation factor 1-alpha-1 (EF1a-1), which can serve as a pharmacodynamic biomarker of this compound activity.[1][2] The disruption of normal protein maturation ultimately leads to the activation of the tumor suppressor p53 and its downstream target p21, resulting in cell cycle arrest and inhibition of endothelial cell proliferation.[1][3]
Data Presentation
The following tables summarize the quantitative data for this compound in various angiogenesis-related assays.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/Enzyme | Parameter | Value | Reference |
| MetAP2 Enzyme Activity | Recombinant Human MetAP2 | IC50 | 54 nM | [6] |
| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | IC50 | 20 nM | [6] |
Table 2: In Vivo Anti-Angiogenesis Efficacy of this compound
| Assay Model | Animal Model | Treatment | Outcome | Reference |
| Matrigel Plug Assay | VEGFR2-luc Transgenic Mice | 5, 10, 20 mg/kg, daily, p.o. | Significant reduction in VEGFR2 promoter-driven luciferase signal | [1] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis. This compound has been noted to only marginally affect HUVEC tube formation at high concentrations, suggesting its primary anti-angiogenic effect is through inhibition of proliferation rather than differentiation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Calcein AM (for fluorescence imaging) or a light microscope
Protocol:
-
Plate Preparation: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the BME to solidify.[7]
-
Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest cells using trypsin and resuspend in basal medium.[7]
-
Cell Seeding: Adjust the cell suspension to a concentration of 1 x 10^5 to 1.5 x 10^5 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in basal medium. A suggested starting concentration range is from 1 nM to 10 µM, based on its IC50 for HUVEC proliferation. Include a vehicle control (DMSO).
-
Treatment and Incubation: Add 100 µL of the HUVEC suspension to each well of the BME-coated plate. Immediately add the desired concentrations of this compound or vehicle control.[7]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[8]
-
Visualization and Quantification:
-
Light Microscopy: Observe tube formation using an inverted microscope. Capture images at various time points.
-
Fluorescence Microscopy: For quantitative analysis, incubate the cells with Calcein AM for 30 minutes, then visualize and capture images using a fluorescence microscope.[8]
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Aortic Ring Sprouting Assay
This ex vivo assay provides a more complex model of angiogenesis, assessing the outgrowth of microvessels from a segment of the aorta.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial cell growth medium
-
Collagen Type I or BME (Matrigel®)
-
48-well tissue culture plates
-
Surgical instruments (forceps, scalpels)
-
This compound (stock solution in DMSO)
Protocol:
-
Aorta Dissection: Euthanize a rodent and dissect the thoracic aorta under sterile conditions. Place the aorta in a petri dish containing cold, sterile PBS.[9][10]
-
Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1 mm thick rings.[9][10]
-
Embedding Rings:
-
Collagen Gel: Prepare a 3D collagen type I solution. Pipette a layer of collagen into each well of a 48-well plate and allow it to polymerize. Place an aortic ring on top and cover with a second layer of collagen.[9][11]
-
BME: Alternatively, embed the aortic rings in BME as described for the tube formation assay.[10]
-
-
Compound Treatment: Once the matrix has solidified, add endothelial cell growth medium containing the desired concentrations of this compound or vehicle control to each well. A suggested starting concentration range is 10 nM to 10 µM.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days. Replace the medium with fresh medium containing this compound or vehicle every 2-3 days.
-
Visualization and Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a light microscope. Capture images at regular intervals.
-
Data Analysis: Quantify the angiogenic response by measuring the length and number of sprouts originating from the aortic ring using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that allows for the study of angiogenesis on the highly vascularized membrane of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile sponges or rings (e.g., silicone)
-
This compound (in a sterile, biocompatible vehicle)
-
Stereomicroscope
Protocol:
-
Egg Incubation: Incubate fertilized eggs at 37.5-38°C with 60-70% humidity for 3 days.
-
Windowing the Egg: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 7-9, place a sterile sponge or ring onto the CAM. Apply a small volume of this compound solution (e.g., 1-10 µg) or vehicle control directly onto the sponge.
-
Incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.
-
Visualization and Analysis: Re-open the window and observe the vasculature around the sponge under a stereomicroscope. Capture images of the CAM.
-
Data Quantification: Quantify the angiogenic response by counting the number of blood vessels converging towards the sponge or by measuring the vessel density in the area using image analysis software.
Visualizations
Caption: this compound inhibits MetAP2, leading to p53 activation and cell cycle arrest.
Caption: Workflow for evaluating this compound in angiogenesis assays.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring M8891 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8891 is an orally active, reversible, and selective inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein modification and cellular proliferation.[1][2] Inhibition of MetAP2 by this compound has been shown to impair protein synthesis, leading to a reduction in endothelial cell proliferation and subsequent inhibition of angiogenesis, a critical process for tumor growth.[1][3] Preclinical studies have demonstrated the anti-angiogenic and anti-tumor activities of this compound, both as a monotherapy and in combination with other anticancer agents.[3][4] this compound has an IC50 of 54 nM and a Ki of 4.33 nM for MetAP2.[2]
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| MetAP2 IC50 | 54 nM | Human MetAP2 | [2] |
| MetAP1 IC50 | >10 µM | Human MetAP1 | [2] |
| Ki | 4.33 nM | MetAP2 | [2] |
| HUVEC Proliferation IC50 | 20 nM | HUVEC | [2] |
| Tumor Growth Inhibition | Strong | Mouse Xenograft | [2] |
| Oral Bioavailability (F) | ~40-80% | Mouse | [2] |
| Clearance (CL) | ~0.03-0.4 L/h/kg | Mouse | [2] |
| Volume of Distribution (Vss) | ~0.23-1.3 L/kg | Mouse | [2] |
Table 2: Preclinical Dosing and Efficacy of this compound
| Animal Model | Tumor Type | This compound Dose | Dosing Schedule | Outcome | Reference |
| Mouse Xenograft | Not Specified | 20 mg/kg | p.o., once a day for 14 days | Strong tumor growth inhibition | [2] |
| Caki-1 Xenograft (Mouse) | Renal Cell Carcinoma | 25 mg/kg | BID | Minimal efficacious dose | [5] |
| Patient-Derived Xenograft (Mouse) | Renal Cell Carcinoma | Not Specified | In combination with sunitinib | Strong and durable antitumor activity | [6] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of MetAP2. This enzyme is responsible for cleaving the N-terminal methionine from nascent proteins.[1] Inhibition of MetAP2 leads to the accumulation of unprocessed proteins, which can affect various cellular processes, including proliferation and survival.[3] One of the key downstream effects of MetAP2 inhibition is the suppression of endothelial cell proliferation, which is crucial for angiogenesis.[1]
Caption: this compound inhibits MetAP2, leading to impaired protein synthesis and reduced angiogenesis.
Experimental Protocols
Tumor Xenograft Model for Efficacy Assessment
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[7]
Materials:
-
Human tumor cells (e.g., Caki-1 for renal cell carcinoma)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject a specified number of human tumor cells (e.g., 5 x 10^6 cells in 100 µL sterile PBS) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound orally at the desired dose and schedule (e.g., 20 mg/kg, once daily).[2] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume periodically (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.
Caption: Workflow for a typical in vivo xenograft tumor model experiment.
Matrigel Plug Angiogenesis Assay
This protocol is for the in vivo evaluation of the anti-angiogenic activity of this compound.[5][6]
Materials:
-
Matrigel
-
Angiogenic factors (e.g., bFGF, VEGF)
-
This compound
-
Mice
-
Syringes and needles
-
Hemoglobin quantification kit or materials for immunohistochemistry (e.g., anti-CD31 antibody)
Procedure:
-
Preparation: Thaw Matrigel on ice. Mix with angiogenic factors and this compound at the desired concentrations.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of mice. The Matrigel will form a solid plug at body temperature.
-
Incubation: Allow the plug to remain in vivo for a specified period (e.g., 7-14 days) to allow for neovascularization.
-
Harvesting: Excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix, section, and stain the plugs with an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessels.
-
Caption: Workflow for the Matrigel plug angiogenesis assay.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
This protocol is to assess the pharmacokinetic profile of this compound and its target engagement in vivo.[3][5]
Materials:
-
Tumor-bearing mice (e.g., Caki-1 xenografts)
-
This compound
-
Equipment for blood and tissue collection
-
LC-MS/MS for this compound quantification
-
Western blot or ELISA materials for Met-EF1α analysis
Procedure:
-
Dosing: Administer a single oral dose of this compound to tumor-bearing mice.
-
Sample Collection: At various time points post-dosing (e.g., 1, 4, 8, 24 hours), collect blood and tumor tissue samples.
-
Pharmacokinetic Analysis: Process plasma samples and quantify this compound concentrations using a validated LC-MS/MS method to determine parameters such as Cmax, Tmax, and AUC.
-
Pharmacodynamic Analysis: Homogenize tumor tissues and measure the levels of the pharmacodynamic biomarker, methionylated elongation factor 1α (Met-EF1α), by Western blot or ELISA.[3] An increase in Met-EF1α indicates MetAP2 inhibition. A target level of 125 µg Met-EF1α per mg of protein has been associated with efficacy in preclinical models.[5]
-
Data Correlation: Correlate this compound plasma concentrations with the levels of Met-EF1α in the tumor to establish a PK/PD relationship.
Caption: Workflow for pharmacokinetic and pharmacodynamic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Pharmacokinetic Analysis of M8891 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8891 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation and endothelial cell proliferation.[1][2] By inhibiting MetAP2, this compound demonstrates both antiangiogenic and antineoplastic activities, making it a promising candidate for cancer therapy.[3][4] These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) analysis of this compound in mouse models, offering detailed protocols and data to guide further research and development.
This compound has been shown to be an orally active and brain-penetrant compound.[5] Its mechanism of action involves the inhibition of MetAP2, which leads to a decrease in endothelial cell proliferation, thereby reducing angiogenesis and the growth of solid tumors dependent on new blood vessel formation.[3][5] A key pharmacodynamic biomarker for assessing this compound's activity is the accumulation of methionylated elongation factor 1-alpha-1 (Met-EF1α), a substrate of MetAP2.[1][6]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound observed in various mouse studies.
Table 1: Single-Dose Pharmacokinetics of this compound in NMRI Mice [7]
| Parameter | Intravenous (0.2 mg/kg) | Oral (0.5 mg/kg) |
| Dose (mg/kg) | 0.2 | 0.5 |
| Clearance (CL) | ~0.03-0.4 L/h/kg | - |
| Volume of Distribution (Vss) | ~0.23-1.3 L/kg | - |
| Oral Bioavailability (F) | - | ~40-80% |
Table 2: Efficacy and Dosing of this compound in Xenograft Mouse Models
| Mouse Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| CD-1 nude mice | Human U87-MG glioblastoma | 20 mg/kg, p.o., once a day for 14 days | Strong tumor growth inhibition | [5][8] |
| CD-1 nu/nu mice | Human Caki-1 renal cell carcinoma | 10, 25, or 100 mg/kg, p.o., daily for 6 weeks | Significant tumor growth inhibition | [7] |
| CD-1 nu/nu mice | Human Caki-1 renal cell carcinoma | 25 mg/kg, p.o., BID | Minimal efficacious dose | [7] |
| CD-1 nu/nu mice | Human Caki-1 renal cell carcinoma | 10, 25, and 50 mg/kg, p.o., twice daily | Dose-dependent antitumor activity | [9] |
Experimental Protocols
Single-Dose Pharmacokinetic Study in NMRI Mice
This protocol outlines the methodology for assessing the basic pharmacokinetic profile of this compound.
Objective: To determine the clearance, volume of distribution, and oral bioavailability of this compound.
Materials:
-
NMRI mice (n=3 per group)[7]
-
This compound
-
Vehicle: 40% PEG200 in water[7]
-
Standard equipment for intravenous and oral administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical instrumentation for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the collected blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (CL, Vss, F) using appropriate software.
Efficacy and PK/PD Study in a Caki-1 Xenograft Model
This protocol describes a study to evaluate the antitumor efficacy and the pharmacokinetic/pharmacodynamic relationship of this compound in a tumor-bearing mouse model.[7][9]
Objective: To assess the in vivo antitumor activity of this compound and correlate drug exposure with target engagement in the tumor.
Materials:
-
Female CD-1 nude mice (5-6 weeks old)[9]
-
Human Caki-1 renal cell carcinoma cells[9]
-
Matrigel[9]
-
This compound
-
Vehicle: 0.25% Methocel in MilliQ water[7]
-
Calipers for tumor measurement
-
Equipment for oral gavage
-
Supplies for plasma and tissue collection and snap-freezing
-
Analytical instrumentation for PK and PD analysis
Procedure:
-
Tumor Implantation: Subcutaneously inoculate 5 million Caki-1 cells mixed 1:1 with Matrigel into the right flank of each mouse.[9]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a size of 300–500 mm³, randomize mice into treatment and vehicle control groups (n=5 per group).[9]
-
Drug Administration:
-
Sample Collection for PK/PD Analysis: At designated time points (e.g., 1, 7, 24, 48, 72, and 96 hours) after a single dose, euthanize animals and collect plasma and tumor tissues.[9][10] Snap-freeze samples for later analysis.
-
Efficacy Assessment: For long-term efficacy studies, measure tumor volumes and body weight twice weekly.[9]
-
Bioanalysis:
-
Data Analysis: Correlate this compound exposure with the pharmacodynamic marker and antitumor efficacy.
Visualizations
Caption: this compound inhibits MetAP2, disrupting protein maturation and angiogenesis.
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of this compound, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 | Semantic Scholar [semanticscholar.org]
- 7. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of this compound, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
M8891 solubility and formulation challenges
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation of M8891, a potent and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2).[1][2][3] Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, reversible, and brain-penetrant inhibitor of Methionine Aminopeptidase-2 (MetAP-2), with an IC50 of 54 nM and a Ki of 4.33 nM.[1][4] It does not significantly inhibit MetAP-1 (IC50 >10 µM).[1] By inhibiting MetAP-2, this compound impairs protein synthesis, which leads to a decrease in endothelial cell proliferation.[5][6] This inhibition of angiogenesis, the formation of new blood vessels, and direct effects on tumor cells contribute to its anti-tumor activity.[1][7] A key pharmacodynamic biomarker for this compound is the accumulation of the unprocessed MetAP2 substrate, methionylated elongation factor 1α (Met-EF1a).[8]
Q2: What are the recommended solvents for dissolving this compound for in vitro studies?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.[1][6] It is important to note that ultrasonic treatment may be necessary to fully dissolve the compound in DMSO.[1] Additionally, since DMSO is hygroscopic, it is crucial to use a fresh, unopened vial to ensure maximal solubility.[1]
Q3: My this compound precipitates when I add my DMSO stock solution to my aqueous cell culture medium. What can I do?
A3: This is a common challenge with hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution. Here are some troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, try a serial dilution. First, dilute the stock in a smaller volume of serum-free medium or phosphate-buffered saline (PBS), mixing thoroughly, before adding this intermediate dilution to the final volume.[9]
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C can help improve the solubility of this compound upon addition.[9][10]
-
Slow Addition and Mixing: Add the this compound stock solution drop-wise to the medium while gently swirling or vortexing to promote rapid dispersion.[10]
Q4: What are some established formulations for in vivo animal studies with this compound?
A4: Several vehicle formulations have been successfully used for the oral administration of this compound in animal models.[1] The choice of formulation may depend on the specific experimental requirements and duration. It is important to prepare these formulations by adding each solvent sequentially as described in the protocols.[1] For some formulations, it is noted that if the continuous dosing period exceeds half a month, the protocol should be chosen carefully.[1]
Solubility Data
The following tables summarize the known solubility of this compound and its less active R-isomer, (R)-M8891.
Table 1: this compound Solubility
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 90 mg/mL (233.55 mM) | Ultrasonic treatment is needed. Use newly opened DMSO as it is hygroscopic.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.40 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.40 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.40 mM) | Clear solution. Recommended to be used with caution for dosing periods longer than two weeks.[1] |
Table 2: (R)-M8891 Solubility
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 140 mg/mL (363.30 mM) | Ultrasonic treatment is needed.[11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.5 mg/mL (9.08 mM) | Clear solution.[12] |
| 10% DMSO, 90% Corn Oil | ≥ 3.5 mg/mL (9.08 mM) | Clear solution.[12] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[1]
Protocol 2: Preparation of this compound Formulation for Oral Gavage (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for preparing a 1 mL working solution.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.[1]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[1]
-
The final concentration of this compound in this formulation will be 2.08 mg/mL.
This compound Signaling Pathway
This compound inhibits MetAP-2, which is a crucial enzyme in the N-terminal processing of nascent proteins.[5][7] This inhibition leads to a downstream cascade of events that ultimately suppress angiogenesis and tumor growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | MetAP-2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Facebook [cancer.gov]
- 6. medkoo.com [medkoo.com]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Improving M8891 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of M8891, a potent and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, reversible, and brain-penetrant small molecule inhibitor of Methionine Aminopeptidase-2 (MetAP2).[1][2] MetAP2 is a crucial enzyme responsible for cleaving the N-terminal methionine from newly synthesized proteins.[3][4] By inhibiting MetAP2, this compound disrupts this process, which can impair protein synthesis and lead to a reduction in endothelial cell proliferation.[5] This anti-angiogenic effect is the primary mechanism behind its potential anti-tumor activity.[1][3] this compound is selective for MetAP2 and does not significantly inhibit MetAP1.[1]
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. For the solid compound, short-term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years) in a dry, dark environment is recommended.[6] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO.[6] For in vivo studies, complex formulations are often required to achieve the desired concentration and bioavailability. These formulations typically start with a concentrated stock in DMSO, which is then serially diluted with other excipients.
Troubleshooting Guide
Issue 1: I am observing variability or lower than expected efficacy in my in vitro cell-based assays.
This could be due to several factors related to the stability of this compound in your experimental setup.
| Potential Cause | Troubleshooting Steps |
| Degradation in Aqueous Media | Small molecule inhibitors can be susceptible to hydrolysis in aqueous solutions like cell culture media. Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid storing this compound in aqueous buffers for extended periods. |
| Precipitation in Media | The final concentration of DMSO in your cell culture media should be kept low (typically <0.5% v/v) to prevent precipitation of this compound and to minimize solvent-induced cellular stress. If precipitation is observed, consider optimizing your dilution scheme to lower the final DMSO concentration. |
| Adsorption to Plastics | Some compounds can adsorb to the surface of plasticware, reducing the effective concentration in your experiment. Consider using low-adhesion microplates and pipette tips. |
| Incorrect Stock Concentration | Verify the concentration of your stock solution. If possible, confirm the purity and concentration of a new batch of this compound using a suitable analytical method like HPLC or LC-MS. |
Issue 2: My this compound stock solution appears cloudy or has visible precipitate upon thawing.
This is a common issue related to the solubility and handling of the compound.
| Potential Cause | Troubleshooting Steps |
| Low Solubility at Colder Temperatures | Gently warm the vial to room temperature and vortex or sonicate to fully redissolve the compound before making dilutions. Ensure the solution is clear before use. |
| Water Absorption by DMSO | DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of the compound. Use anhydrous, high-purity DMSO for preparing stock solutions and minimize the time the vial is open to the air. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to precipitation. As recommended, aliquot your stock solution into single-use vials to minimize this issue.[1] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| MetAP-2 IC₅₀ | 54 nM | [1] |
| MetAP-2 Kᵢ | 4.33 nM | [1] |
| HUVEC Proliferation IC₅₀ | 20 nM | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -80°C | 6 months | Protect from light | [1] |
| -20°C | 1 month | Protect from light | [1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid compound, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C as recommended.[1]
-
Protocol 2: General In Vivo Formulation
For oral administration in animal models, a multi-component vehicle is often used to improve solubility and bioavailability. The following is an example formulation strategy; however, specific concentrations may need to be optimized for your experimental model.
-
Prepare a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
Sequentially add the following excipients, ensuring the solution is mixed thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This protocol can yield a clear solution of at least 2.08 mg/mL.[1]
Visualizations
Caption: this compound inhibits MetAP2, blocking protein maturation and downstream angiogenesis.
Caption: A workflow for troubleshooting potential issues with this compound solution stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Potential off-target effects of M8891
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing M8891, a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). This document includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and reversible inhibitor of methionine aminopeptidase 2 (MetAP2)[1]. MetAP2 is a crucial enzyme responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation[2][3]. By inhibiting MetAP2, this compound disrupts this process, leading to the inhibition of endothelial cell proliferation and, consequently, angiogenesis (the formation of new blood vessels)[2][4]. This anti-angiogenic activity, along with direct effects on tumor cells, contributes to its anti-tumor properties[5][6].
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for MetAP2 over its isoform, MetAP1. The IC50 for MetAP1 inhibition is greater than 10 µM, indicating a significant selectivity window[1][7]. At present, comprehensive public data from broad-panel off-target screening assays, such as a full kinome scan, for this compound is limited. Researchers should exercise caution and consider performing their own off-target assessments depending on the experimental context.
Q3: What are the known on-target effects of this compound in preclinical models?
A3: In preclinical studies, this compound has demonstrated potent anti-angiogenic and anti-tumor activity[5][6]. It inhibits the proliferation of primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), and various cancer cell lines[1]. A key pharmacodynamic biomarker of this compound activity is the accumulation of the unprocessed, methionylated form of the MetAP2 substrate, elongation factor 1α (Met-EF1α)[2][7]. In vivo, this compound has been shown to inhibit tumor growth in xenograft models[1].
Q4: What is the recommended in vitro concentration range for this compound?
A4: The effective concentration of this compound in vitro will vary depending on the cell type and assay duration. For HUVEC proliferation assays, an IC50 of 20 nM has been reported[1]. For enzymatic assays, the IC50 against MetAP2 is 54 nM, with a Ki of 4.33 nM[1]. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration for your specific experiment.
Q5: What are the potential off-target effects to be aware of?
A5: While this compound is a selective MetAP2 inhibitor, the possibility of off-target effects cannot be entirely ruled out without comprehensive screening data. The most commonly reported treatment-emergent adverse event in a Phase I clinical trial was a decrease in platelet count, which may be an on-target or off-target effect requiring further investigation[3][8]. Researchers observing unexpected phenotypes in their experiments should consider performing control experiments to assess potential off-target activities. This could include using a structurally distinct MetAP2 inhibitor or a CRISPR/Cas9 knockout of MetAP2 to confirm that the observed effect is on-target.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Variability in IC50 values between experiments | 1. Inconsistent cell seeding density. 2. Variation in this compound stock solution stability. 3. Differences in assay incubation times. 4. Cell line heterogeneity or passage number. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh this compound dilutions from a new stock for each experiment. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. 3. Standardize the incubation time with this compound across all experiments. 4. Use cells within a consistent and low passage number range. |
| No significant inhibition of cell proliferation at expected concentrations | 1. This compound degradation. 2. Cell line is resistant to MetAP2 inhibition. 3. Incorrect assay setup. | 1. Verify the integrity of the this compound compound. 2. Confirm MetAP2 expression in your cell line. Assess the accumulation of Met-EF1α via Western blot to confirm target engagement. 3. Double-check all reagent concentrations and incubation parameters. Include a positive control known to inhibit proliferation in your cell line. |
| Unexpected cellular phenotype observed | 1. Potential off-target effect of this compound. 2. On-target effect not previously described for this cell type. | 1. Perform a rescue experiment by overexpressing MetAP2. 2. Use a structurally different MetAP2 inhibitor to see if the phenotype is recapitulated. 3. Use siRNA or CRISPR to knockdown MetAP2 and observe if the phenotype is similar. 4. Consult the literature for known downstream effects of MetAP2 inhibition. |
| Difficulty detecting Met-EF1α accumulation | 1. Insufficient this compound concentration or treatment time. 2. Low MetAP2 activity in the chosen cell line. 3. Poor antibody quality for Western blotting. | 1. Perform a dose-response and time-course experiment to optimize this compound treatment. 2. Confirm MetAP2 expression in your cell line. 3. Validate your anti-Met-EF1α antibody with appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 54 nM | MetAP2 (enzymatic assay) | [1] |
| Ki | 4.33 nM | MetAP2 (enzymatic assay) | [1] |
| IC50 | 20 nM | HUVEC Proliferation | [1] |
| IC50 | >10 µM | MetAP1 (enzymatic assay) | [1][7] |
Detailed Experimental Protocols
MetAP2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MetAP2.
Materials:
-
Recombinant human MetAP2
-
This compound
-
MetAP2 substrate (e.g., Met-Pro-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1 mM CoCl₂, pH 7.4)
-
DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the final desired concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of recombinant MetAP2 solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the MetAP2 substrate solution.
-
Immediately measure the fluorescence (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes at 30°C.
-
Calculate the reaction velocity for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Endothelial Cell Proliferation Assay (HUVEC)
Objective: To assess the cytostatic effect of this compound on human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound
-
DMSO
-
96-well clear microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Luminometer or absorbance plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare a serial dilution of this compound in EGM-2.
-
Remove the old medium and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by plotting the data as described for the enzymatic assay.
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To evaluate the anti-angiogenic efficacy of this compound in a living organism.
Materials:
-
Matrigel (growth factor reduced)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
This compound formulated for in vivo administration
-
Vehicle control
-
Mice (e.g., C57BL/6 or immunodeficient strains)
Procedure:
-
Thaw Matrigel on ice overnight.
-
On the day of injection, mix Matrigel with bFGF and heparin on ice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
Administer this compound or vehicle control to the mice daily (or as per the desired dosing schedule) via the appropriate route (e.g., oral gavage).
-
After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin's reagent kit or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
Compare the extent of angiogenesis in the this compound-treated group to the vehicle control group.
Visualizations
Caption: this compound inhibits MetAP2, blocking protein maturation and leading to reduced angiogenesis.
Caption: A typical experimental workflow for characterizing a MetAP2 inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo imaging of methionine aminopeptidase II for prostate cancer risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Interpreting M8891 dose-response curve issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Methionine Aminopeptidase-2 (MetAP-2) inhibitor, M8891.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, reversible, and selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1][2][3] MetAP-2 is a key enzyme responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[2][4] By inhibiting MetAP-2, this compound disrupts endothelial cell proliferation and protein synthesis, leading to anti-angiogenic and anti-tumoral effects.[1][5] this compound is highly selective for MetAP-2 over MetAP-1.[1]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay and cell type.
-
Biochemical Assay: The IC50 for this compound against human MetAP-2 is approximately 54 nM.[1]
-
Cell-Based Assays: In Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assays, the IC50 is around 20 nM.[1] IC50 values in various cancer cell lines can differ, as highlighted in the data summary table below.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, the stock solution should be kept at -20°C or -80°C and protected from light.[1] Avoid repeated freeze-thaw cycles.
Q4: What is a known pharmacodynamic biomarker for this compound activity?
A key pharmacodynamic biomarker for this compound is the accumulation of the unprocessed MetAP-2 substrate, methionylated elongation factor 1α (Met-EF1α).[4][7] Measuring the levels of Met-EF1α in cells or tissues can confirm target engagement and the biological activity of this compound.
Troubleshooting Guide for this compound Dose-Response Curves
Issue 1: The dose-response curve is flat or shows weak inhibition.
Question: I am not observing a significant inhibitory effect of this compound in my cell-based assay, even at high concentrations. What could be the reason?
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Ensure the this compound stock solution was prepared and stored correctly to prevent degradation. Prepare a fresh stock solution from a new aliquot. - Verify the identity and purity of your this compound compound. |
| Cell Line Insensitivity | - The sensitivity of cancer cell lines to MetAP-2 inhibition can be influenced by their genetic background, such as their p53 status.[7] Consider testing this compound in a panel of cell lines with varying characteristics. - Confirm that your target cells express MetAP-2. |
| Incorrect Assay Conditions | - Optimize the cell seeding density to ensure cells are in an exponential growth phase during the experiment. - Extend the incubation time with this compound, as the anti-proliferative effects may take longer to manifest in some cell lines. A 72-hour incubation is a common starting point.[2] |
| Assay Detection Issues | - Ensure that the chosen cell viability or proliferation assay (e.g., MTS, CellTiter-Glo) is sensitive enough to detect changes in your specific cell line. |
Issue 2: The dose-response curve is unusually steep.
Question: My dose-response curve for this compound is very steep, with a Hill slope significantly greater than 1. Is this expected?
| Possible Cause | Troubleshooting Steps |
| Stoichiometric Inhibition | - A steep dose-response curve can occur with potent, tight-binding inhibitors where the concentration of the target enzyme is close to or higher than the inhibitor's dissociation constant (Kd).[8][9][10] This is a plausible explanation for a potent inhibitor like this compound. - While this can be a characteristic of the inhibitor-target interaction, ensure accurate serial dilutions to rule out experimental artifacts. |
| Experimental Artifacts | - Verify the accuracy of your serial dilutions. Small errors in dilution can be magnified and result in a steep curve. - Ensure the compound is fully solubilized at all concentrations. |
Issue 3: The dose-response curve is non-sigmoidal (e.g., bell-shaped).
Question: I am observing a bell-shaped or U-shaped dose-response curve with this compound, where the inhibitory effect decreases at higher concentrations. What could this indicate?
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - At high concentrations, this compound may precipitate out of the aqueous cell culture medium, leading to a loss of effective concentration.[1] - Visually inspect the wells of your assay plate for any signs of precipitation, especially at the highest concentrations. - If precipitation is suspected, you may need to adjust the solvent or use a lower concentration range. |
| Complex Biological Mechanisms | - Bell-shaped dose-response curves can sometimes indicate complex biological phenomena such as engagement with multiple targets with different affinities or off-target effects at higher concentrations.[11][12][13][14] - Consider performing target engagement studies (e.g., Western blot for Met-EF1α) at various concentrations to correlate the observed phenotype with on-target activity. |
| Compound Aggregation | - Some compounds can form colloidal aggregates at higher concentrations, which can lead to non-specific inhibition and bell-shaped curves.[11] - While not specifically documented for this compound, this is a general consideration for small molecule inhibitors. |
Data Presentation
Table 1: Summary of this compound In Vitro and In Vivo Activity
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Human MetAP-2 | IC50 | 54 nM | [1] |
| Biochemical Assay | Human MetAP-2 | Ki | 4.33 nM | [1] |
| Biochemical Assay | Human MetAP-1 | IC50 | >10 µM | [1] |
| Cell Proliferation | HUVEC | IC50 | 20 nM | [1] |
| In Vivo | Tumor Model | Dosage | 20 mg/kg, p.o., once daily for 14 days | [1] |
| In Vivo | Tumor Model | Outcome | Strong tumor growth inhibition | [1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Caki-1 | Renal Cell Carcinoma | ~100 | [7] |
| A549 | Non-Small Cell Lung Cancer | ~1,000 | [7] |
| HCT116 | Colorectal Cancer | ~100 | [7] |
| PC-3 | Prostate Cancer | ~1,000 | [7] |
| MIA PaCa-2 | Pancreatic Cancer | >10,000 | [7] |
| Note: The IC50 values are approximate and can vary based on experimental conditions. |
Experimental Protocols
Protocol 1: this compound Dose-Response in a Cancer Cell Line Proliferation Assay
This protocol describes a general method for determining the IC50 of this compound in a cancer cell line using a colorimetric proliferation assay.
-
Cell Seeding:
-
Culture the desired cancer cell line according to standard protocols.
-
Harvest cells during their exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute the this compound solutions in complete growth medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the medium from the cells and add 100 µL of the this compound-containing medium or vehicle control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (e.g., using MTS reagent):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data by setting the vehicle control as 100% viability and a no-cell control as 0% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound inhibits MetAP-2, preventing protein maturation and cell proliferation.
Caption: Workflow for a typical this compound dose-response experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | MetAP-2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medkoo.com [medkoo.com]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Interpreting steep dose-response curves in early inhibitor discovery. | Semantic Scholar [semanticscholar.org]
- 11. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. collaborativedrug.com [collaborativedrug.com]
- 14. graphpad.com [graphpad.com]
Technical Support Center: Overcoming M8891 Resistance
Disclaimer: M8891 is a fictional compound. The following troubleshooting guide is based on established mechanisms of resistance to targeted therapies, particularly MEK inhibitors, and is intended to serve as a general framework for research and development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to this compound resistance in cell lines. The information provided herein is intended as a general guide and may need to be adapted for your specific experimental context.
Troubleshooting Guides
This guide addresses common issues encountered during experiments involving this compound-resistant cell lines.
Q1: My this compound-sensitive cell line is no longer responding to treatment. How can I confirm and quantify this resistance?
A1: The first step is to quantitatively determine the level of resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant line and the parental sensitive line. A significant increase in the IC50 value confirms the development of resistance.[1][2]
Experimental Protocol: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both parental and suspected resistant cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[3]
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting point is a 10-point dilution series with a final concentration range spanning from 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., DMSO concentration matched to the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-only control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Data Presentation: this compound IC50 Values
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Line | 0.05 | 1x |
| Resistant Line | 2.5 | 50x |
Q2: I've confirmed resistance to this compound. How do I investigate the potential molecular mechanisms?
A2: Resistance to targeted therapies like this compound, a hypothetical MEK inhibitor, often involves reactivation of the MAPK pathway or activation of bypass signaling pathways.[4][5][6] Western blotting is a fundamental technique to probe for changes in key signaling proteins.
Experimental Protocol: Western Blotting for MAPK and PI3K/AKT Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways in parental and this compound-resistant cell lines, with and without this compound treatment.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture parental and resistant cells to ~80% confluency.
-
Treat cells with this compound (at a concentration that inhibits p-ERK in the parental line, e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities, normalizing phosphoprotein levels to their respective total protein levels, and then to a loading control like β-actin. Compare the levels between parental and resistant cells, with and without this compound treatment.
-
Expected Outcomes and Interpretation:
| Condition | Parental Cells (p-ERK) | Resistant Cells (p-ERK) | Resistant Cells (p-AKT) |
| Vehicle (DMSO) | High | High | Moderate |
| This compound (1 µM) | Low | High | High |
-
Interpretation: A sustained high level of p-ERK in resistant cells despite this compound treatment suggests a mechanism of MAPK pathway reactivation. An elevated level of p-AKT in resistant cells, particularly upon this compound treatment, suggests the activation of the PI3K/AKT bypass pathway.[7][8]
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying and addressing this compound resistance.
Frequently Asked Questions (FAQs)
Q3: What are the common molecular mechanisms of acquired resistance to this compound?
A3: Based on extensive research into MEK inhibitors, resistance to this compound is likely to arise from several mechanisms that can be broadly categorized as follows:[9]
-
On-Target Alterations:
-
Reactivation of the MAPK Pathway:
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT Pathway Activation: This is one of the most common bypass mechanisms.[7][8][12] Cells can upregulate signaling through the PI3K/AKT pathway to promote survival and proliferation, circumventing the this compound-induced block on the MAPK pathway. This can be caused by loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[7]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like EGFR, FGFR, or MET can activate both the MAPK and PI3K/AKT pathways, providing an alternative route for growth signals.[12][13]
-
-
Epigenetic Changes:
-
Alterations in the epigenetic landscape, such as enhancer reprogramming, can lead to sustained activation of the MAPK pathway, contributing to resistance.[14]
-
Signaling Pathways in this compound Resistance
Caption: this compound targets MEK, but resistance can arise from multiple mechanisms.
Q4: How can I overcome this compound resistance in my cell line models?
A4: The primary strategy to overcome acquired resistance is through combination therapy. The choice of the second agent depends on the identified resistance mechanism.
-
If resistance is due to MAPK pathway reactivation (e.g., sustained p-ERK):
-
If resistance is due to PI3K/AKT pathway activation (e.g., increased p-AKT):
Data Presentation: Synergistic Effect of Combination Therapy
The following table shows hypothetical cell viability data for an this compound-resistant cell line treated with this compound, a PI3K inhibitor (PI3Ki), or the combination of both.
| Treatment | Concentration | % Cell Viability |
| Vehicle | - | 100% |
| This compound | 2.5 µM | 85% |
| PI3Ki | 1 µM | 80% |
| This compound + PI3Ki | 2.5 µM + 1 µM | 25% |
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A combinatorial strategy for overcoming primary and acquired resistance of MEK inhibition in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medscape.com [medscape.com]
- 14. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing M8891 Concentration for HUVEC Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing M8891, a potent and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2), in Human Umbilical Vein Endothelial Cell (HUVEC) assays.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2), an enzyme crucial for the maturation of proteins.[1][2] By inhibiting MetAP2, this compound disrupts endothelial cell proliferation and angiogenesis, the formation of new blood vessels.[3][4] It has demonstrated both antiangiogenic and antitumoral activities.[1] this compound is highly selective for MetAP2, with an IC50 of 54 nM, and does not significantly inhibit MetAP1.[1]
Q2: What is the recommended starting concentration range for this compound in HUVEC assays?
Based on its potent inhibition of HUVEC proliferation with an IC50 of 20 nM, a good starting point for most HUVEC assays is a concentration range of 1 nM to 1 µM.[1] For initial screening, a broader range (e.g., 0.1 nM to 10 µM) can be used to determine the optimal inhibitory concentration for your specific assay conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[5][6] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: I am not observing a significant inhibitory effect of this compound in my HUVEC assay. What could be the reason?
Several factors could contribute to a lack of inhibitory effect:
-
Suboptimal Concentration: The concentration of this compound may be too low. Try testing a higher concentration range.
-
HUVEC Health and Passage Number: Use low-passage HUVECs (ideally between passages 2 and 6) as their responsiveness can decrease with higher passages.[7][8] Ensure the cells are healthy and growing exponentially before starting the experiment.
-
Assay Conditions: The concentration of pro-angiogenic factors (like VEGF) in your assay medium might be too high, overpowering the inhibitory effect of this compound. Consider reducing the serum concentration or the amount of supplemented growth factors.
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution.[9] |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate for experimental conditions as they are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[10] |
| Inconsistent Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Standardize all incubation times for cell treatment and assay development. |
Issue 2: Poor HUVEC Health or Morphology
| Possible Cause | Recommended Solution |
| Suboptimal Culture Conditions | Culture HUVECs in a medium specifically formulated for endothelial cells, supplemented with necessary growth factors. Maintain a pH of 7.2-7.4.[11] |
| High Cell Density | Do not let HUVECs become over-confluent as this can lead to contact inhibition and altered cell behavior. |
| Low Cell Viability After Thawing | Thaw cryopreserved HUVECs rapidly in a 37°C water bath and immediately transfer them to pre-warmed culture medium. |
| Cell Clumping | Coat culture vessels with an attachment factor like gelatin or fibronectin to promote cell adhesion and spreading.[11] |
Issue 3: Inconsistent Tube Formation in Matrigel Assay
| Possible Cause | Recommended Solution |
| Matrigel Inconsistency | Thaw Matrigel on ice to prevent premature polymerization. Ensure an even coating of the well bottom.[7] |
| Suboptimal Cell Density | The optimal seeding density for HUVECs in a tube formation assay is typically between 10,000 and 20,000 cells per well of a 96-well plate. This should be optimized for your specific conditions.[7] |
| Incorrect Timing of Analysis | Tube formation in HUVECs on Matrigel is a dynamic process. Capture images at several time points (e.g., 4, 6, and 8 hours) to identify the optimal window for analysis.[12] |
| Bubbles in Matrigel | When dispensing Matrigel, do so slowly and carefully to avoid introducing bubbles, which can disrupt tube formation.[13] |
Quantitative Data Summary
| Parameter | This compound Value | Assay | Reference |
| IC50 (HUVEC Proliferation) | 20 nM | Proliferation Assay | [1] |
| IC50 (MetAP2 Enzyme) | 54 nM | Enzymatic Assay | [1] |
| Ki (MetAP2 Enzyme) | 4.33 nM | Enzymatic Assay | [1] |
| Recommended Starting Concentration Range | 1 nM - 1 µM | General HUVEC Assays | - |
| Recommended Screening Concentration Range | 0.1 nM - 10 µM | Initial Dose-Response | - |
Experimental Protocols
HUVEC Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.
-
Assay Development:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
HUVEC Proliferation Assay (BrdU Incorporation)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
BrdU Labeling: 18-24 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Fixation and Detection: At the end of the incubation, fix the cells, denature the DNA, and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) according to the manufacturer's instructions of a commercial BrdU assay kit.
-
Data Acquisition: Measure the colorimetric or fluorescent signal using a microplate reader.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
-
Create a Confluent Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 95-100% confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with a low-serum medium containing the desired concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the initial scratch area.
HUVEC Tube Formation Assay
-
Coat Plates with Matrigel: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.[13]
-
Prepare Cell Suspension: Harvest HUVECs and resuspend them in a low-serum basal medium at a concentration of 2-4 x 10^5 cells/mL.
-
Cell Seeding and Treatment: Add 100 µL of the HUVEC suspension (20,000-40,000 cells) to each Matrigel-coated well. Add this compound at the desired final concentrations.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-12 hours.
-
Image Acquisition and Analysis: Visualize the formation of capillary-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: this compound inhibits MetAP2, disrupting protein synthesis and subsequent angiogenesis.
Caption: General experimental workflow for HUVEC assays with this compound.
Caption: Troubleshooting flowchart for unexpected results in this compound HUVEC assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor this compound: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Role of MetAP-2 in Angiogenesis and Wnt Signaling - Craig Crews [grantome.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. HUVEC Cell Culture Guide [absin.net]
- 12. ibidi.com [ibidi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Troubleshooting M8891 variability in vivo
Troubleshooting In Vivo Variability
Welcome to the technical support center for M8891. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability encountered during in vivo experiments with this compound, a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2][3][4][5][6] this compound has demonstrated antiangiogenic and antitumoral activity in preclinical studies.[2][3][4][6][7][8] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in tumor growth inhibition with this compound. What are the potential causes?
A1: High variability in therapeutic response is a common challenge in preclinical oncology studies. Several factors can contribute to this issue:
-
This compound Formulation and Administration: Inconsistent formulation, leading to poor solubility and variable bioavailability, is a primary suspect.[9][10][11][12] Ensure the formulation is prepared consistently and administered accurately.
-
Animal Health and Stress: The health status and stress levels of the animals can significantly impact experimental outcomes.[13][14][15][16][17] Stress can alter physiological parameters and affect drug metabolism and tumor growth.
-
Tumor Implantation Technique: Variability in the number of cells injected, injection site, and technique can lead to differences in initial tumor take-rate and growth.[18][19][20][21][22]
-
Genetic Drift of Cell Lines: Cancer cell lines can change genetically over time and with high passage numbers, leading to altered growth characteristics and drug sensitivity.[23]
Q2: Our this compound formulation appears to be precipitating upon administration. How can we improve its solubility and stability?
A2: this compound is a lipophilic compound, and maintaining its solubility is crucial for consistent in vivo exposure.[11] Consider the following formulation strategies:
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents can enhance the solubility of this compound.[9][10]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can improve solubility.[9][10]
-
Surfactants and Cyclodextrins: These agents can be used to create micelles or inclusion complexes that encapsulate the drug, increasing its solubility and stability in aqueous solutions.[9][10][12]
-
Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area of the drug, leading to a faster dissolution rate.[9][10][11]
Q3: We are seeing unexpected toxicity or weight loss in our study animals. What could be the cause?
A3: Unexpected toxicity can arise from several sources:
-
Formulation Vehicle Toxicity: The vehicle used to dissolve this compound may have its own inherent toxicity, especially with repeated dosing. It is crucial to run a vehicle-only control group to assess this.
-
Off-Target Effects: While this compound is a selective MetAP2 inhibitor, off-target effects at high concentrations cannot be entirely ruled out.[3][4]
-
Animal Handling Stress: Improper or inconsistent handling can induce stress, leading to weight loss and other adverse effects.[13][14][15][16][17]
-
Dose Miscalculation: Ensure accurate calculation of the dose based on the most recent body weights of the animals.
Q4: How critical is the choice of mouse strain for this compound efficacy studies?
A4: The choice of mouse strain can influence pharmacokinetic and pharmacodynamic outcomes.[24][25][26] While some studies suggest that pharmacokinetic parameters can be similar across common strains, it is best practice to characterize the pharmacokinetics of this compound in the specific strain being used for efficacy studies.[26] Immunocompromised strains (e.g., NSG mice) are necessary for patient-derived xenograft (PDX) models.[18]
Troubleshooting Guides
Issue 1: High Variability in Tumor Volume within Treatment Groups
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Tumor Cell Implantation | Standardize cell number, injection volume, and anatomical location. Ensure a single, well-trained individual performs all implantations. Use of Matrigel can help localize the tumor.[22] | Reduced variability in initial tumor size and subsequent growth rates. |
| Variable Animal Health | Acclimatize animals for at least one week before the study begins. Monitor for signs of illness. House animals in a low-stress environment. | Healthier animals will have more consistent physiological responses to the tumor and treatment. |
| Inaccurate Tumor Measurement | Use the same calibrated digital calipers for all measurements. Have two independent researchers measure tumors if possible to ensure consistency. | More accurate and reproducible tumor volume data. |
| Genetic Heterogeneity of Tumor Model | Use low-passage cell lines. For PDX models, use tumors from the same passage number for all animals in a study.[18] | More uniform tumor biology and response to treatment. |
Issue 2: Inconsistent Pharmacokinetic (PK) Profile of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Formulation leading to Variable Absorption | Prepare fresh formulation daily. Ensure complete dissolution of this compound. Consider alternative formulation strategies if precipitation is observed.[9][10][12] | More consistent plasma concentrations of this compound across animals. |
| Inaccurate Dosing | Calibrate pipettes and syringes. Dose animals based on their individual, most recent body weight. | Accurate and consistent dose administration. |
| Variability in Animal Handling and Stress | Handle animals gently and consistently.[13][14][15][16] Use refined handling techniques like tunnel handling where possible.[13][14] | Reduced stress-induced physiological changes that can affect drug metabolism. |
| Differences in Food and Water Intake | Ensure ad libitum access to food and water. Note any significant changes in consumption. | Consistent hydration and nutritional status, which can influence drug absorption and metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Vehicle Preparation: Prepare a vehicle solution of 5% N-methyl-2-pyrrolidone (NMP), 30% polyethylene glycol 400 (PEG400), and 65% of a 20% aqueous solution of sulfobutyl ether beta-cyclodextrin (SBE-β-CD).
-
This compound Dissolution: Weigh the required amount of this compound powder. First, dissolve the this compound in NMP.
-
Admixing: Add PEG400 to the this compound/NMP solution and vortex until clear.
-
Final Formulation: Add the 20% SBE-β-CD solution and vortex thoroughly to ensure a homogenous and clear solution.
-
Pre-dosing: Prepare the formulation fresh daily and keep it at room temperature, protected from light, until administration.
Protocol 2: Subcutaneous Tumor Implantation
-
Cell Preparation: Culture tumor cells to 70-80% confluency. Harvest cells using trypsin and wash with sterile PBS.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Cell Suspension: Resuspend the cell pellet in an appropriate volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel) to achieve the desired cell concentration (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the right flank using a 27-gauge needle.
-
Monitoring: Monitor the animals for tumor appearance. Begin caliper measurements once tumors are palpable.
Protocol 3: Tumor Volume Measurement
-
Measurement: Using calibrated digital calipers, measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
-
Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Frequency: Measure tumors 2-3 times per week.
-
Blinding: Whenever possible, the researcher measuring the tumors should be blinded to the treatment groups to reduce bias.[27]
Visualizations
This compound Signaling Pathway
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of this compound, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 14. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Impact case study : Results and submissions : REF 2021 [results2021.ref.ac.uk]
- 17. Does the stress of laboratory life and experimentation on animals adversely affect research data? A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Importance of orthotopic implantation for human tumors as model systems: relevance to metastasis and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Co-implantation of Tumor and Extensive Surrounding Tissue Improved the Establishment Rate of Surgical Specimens of Human-Patient Cancer in Nude Mice: Toward the Goal of Universal Individualized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic and pharmacodynamic analyses of cocaine and its metabolites in behaviorally divergent inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tackling In Vivo Experimental Design [modernvivo.com]
Technical Support Center: M8891 Inactive R-enantiomer for Control Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the inactive R-enantiomer of M8891 as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using the this compound R-enantiomer in my experiments?
A1: The this compound R-enantiomer serves as a crucial negative control to ensure that the observed biological effects of the active S-enantiomer (this compound) are specifically due to the inhibition of its target, Methionine Aminopeptidase 2 (MetAP2), and not due to off-target effects or the compound's chemical scaffold.[1][2]
Q2: How does the activity of the this compound R-enantiomer compare to the active S-enantiomer?
A2: The R-enantiomer of this compound is significantly less active than the S-enantiomer. Published data indicates that the R-enantiomer's activity is approximately 150-fold lower than that of the active this compound S-enantiomer.[3]
Q3: What is the mechanism of action of the active this compound S-enantiomer?
A3: this compound is a potent, selective, and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2).[4][5][6][7] MetAP2 is an enzyme that cleaves the N-terminal methionine from nascent proteins, a critical step in protein maturation and function.[4][8] By inhibiting MetAP2, this compound can impair protein synthesis, leading to a decrease in endothelial cell proliferation and angiogenesis, which are vital for tumor growth.[4][8]
Q4: Can I use the R-enantiomer to control for solvent (e.g., DMSO) effects?
A4: While the R-enantiomer accounts for any effects of the chemical structure, it is still essential to include a vehicle-only control (e.g., DMSO) to account for any potential effects of the solvent on your experimental system.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the this compound S-enantiomer and the expected activity of the R-enantiomer.
| Compound | Target | Assay | IC50 | Fold Difference (S vs. R) | Reference |
| This compound (S-enantiomer) | Human MetAP2 | Biochemical Assay | 52 nM | ~150x more active | [3] |
| Murine MetAP2 | Biochemical Assay | 32 nM | [3] | ||
| HUVEC Proliferation | Cell-based Assay | 20 nM | [6] | ||
| This compound (R-enantiomer) | Human MetAP2 | Biochemical Assay | ~7.8 µM (estimated) | [3] |
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing this compound enantiomers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or non-specific effects observed with the R-enantiomer. | Compound precipitation. | Ensure the R-enantiomer is fully dissolved in the vehicle solvent before adding to the culture medium. Visually inspect for any precipitate. |
| Contamination of the compound stock. | Use a fresh, unopened vial of the R-enantiomer. Ensure proper storage conditions are maintained. | |
| Off-target effects of the chemical scaffold at high concentrations. | Perform a dose-response curve with the R-enantiomer to determine the concentration at which non-specific effects appear. Use concentrations well below this threshold for control experiments. | |
| No difference observed between the active S-enantiomer and the inactive R-enantiomer. | Insufficient concentration of the active S-enantiomer. | Confirm the IC50 of the active S-enantiomer in your specific cell line and assay. Ensure you are using a concentration that is expected to show a significant effect. |
| Assay is not sensitive to MetAP2 inhibition. | Verify that your cell line expresses MetAP2 and that the biological process you are measuring is dependent on MetAP2 activity. Consider using a positive control for MetAP2 inhibition if available. | |
| Degradation of the active S-enantiomer. | Check the stability of the S-enantiomer under your experimental conditions (e.g., in culture medium over time). Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are evenly distributed. |
| Inconsistent incubation times. | Adhere strictly to the planned incubation times for compound treatment and assay development. | |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound S-enantiomer and R-enantiomer
-
Vehicle control (e.g., sterile DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound S-enantiomer and R-enantiomer in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective treatments (vehicle, S-enantiomer, or R-enantiomer).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Western Blot for MetAP2 Target Engagement (EF1a-1 Accumulation)
This protocol provides a general framework for assessing the accumulation of the unprocessed MetAP2 substrate, elongation factor 1-alpha 1 (EF1a-1), as a pharmacodynamic marker of this compound activity.
Materials:
-
Cell lysates from treated cells (see below)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against EF1a-1 (specifically recognizing the unprocessed form if available)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with the vehicle, this compound S-enantiomer, and R-enantiomer for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against EF1a-1 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for unprocessed EF1a-1 and normalize to the loading control.
-
Compare the levels of unprocessed EF1a-1 in cells treated with the S-enantiomer, R-enantiomer, and vehicle control. An increase in unprocessed EF1a-1 indicates MetAP2 inhibition.
-
References
- 1. This compound | MetAP-2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. In vivo imaging of methionine aminopeptidase II for prostate cancer risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor this compound: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
How to store M8891 for long-term use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of M8891.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for long-term use?
For long-term storage of solid this compound, it is recommended to keep it at -20°C for a period of months to years.[1][2] For short-term storage, ranging from days to weeks, a temperature of 0-4°C is suitable.[1] It is crucial to store the compound in a dry and dark environment.[1]
Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent (stock solution)?
Stock solutions of this compound should be stored at -80°C for up to 6 months.[2][3] For storage at -20°C, the recommended duration varies, with some sources suggesting up to 1 month while others indicate up to 6 months.[2][3] To ensure the integrity of the compound, it is advisable to adhere to the shorter storage period of 1 month when storing at -20°C and to always protect the solution from light.[3] For very short-term storage of a few days to weeks, 0-4°C is acceptable.[1]
Q3: How should I handle this compound upon receiving it?
This compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks during standard shipping.[1] Upon receipt, you should store it under the recommended conditions as soon as possible.
Q4: Can I reuse a stock solution of this compound that has been freeze-thawed multiple times?
Q5: What solvent should I use to prepare a stock solution of this compound?
This compound is soluble in DMSO, and this is a common solvent for preparing stock solutions.[1]
Q6: I am conducting in vivo experiments. How should I prepare the working solution?
For in vivo experiments, it is recommended to freshly prepare the working solution from your stock solution on the day of use.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Improper storage of this compound. | Review the storage conditions of your this compound stock. Ensure that both solid and dissolved forms are stored at the correct temperatures and protected from light. If the storage guidelines have not been followed, consider using a fresh vial of the compound. |
| Precipitation observed in the stock solution after thawing. | The solubility of this compound may have been exceeded, or the solvent may not be pure. | Gently warm the solution and sonicate to aid in redissolving the precipitate.[3] If the issue persists, consider preparing a fresh stock solution, ensuring the solvent is of high purity. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Months to Years | Store in a dry, dark place.[1] |
| 0-4°C | Days to Weeks | Store in a dry, dark place.[1] | |
| Stock Solution | -80°C | Up to 6 months | Protect from light.[2][3] |
| -20°C | Up to 1-6 months | Protect from light.[2][3] Given the variability, a 1-month duration is a more conservative approach. | |
| 0-4°C | Days to Weeks | Protect from light.[1] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming and sonication can be used to facilitate dissolution if necessary.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected microcentrifuge tubes. This will minimize the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months).[2][3]
Visual Guide to this compound Long-Term Storage Workflow
Caption: Workflow for the long-term storage and handling of this compound.
References
Validation & Comparative
A Comparative Guide to MetAP2 Inhibitors: M8891 vs. Fumagillin
For Researchers, Scientists, and Drug Development Professionals
Methionine aminopeptidase 2 (MetAP2) has emerged as a critical therapeutic target in oncology and other diseases due to its essential role in angiogenesis and cell proliferation. This guide provides a detailed comparison of two prominent MetAP2 inhibitors: M8891, a novel reversible inhibitor, and fumagillin, a well-established irreversible inhibitor. This analysis is supported by experimental data to aid in research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Fumagillin |
| Mechanism of Action | Reversible | Irreversible (covalent) |
| Selectivity | Selective for MetAP2 over MetAP1 | Selective for MetAP2 over MetAP1 |
| Administration | Orally active and brain penetrant | - |
| Key Effects | Antiangiogenic and antitumoral | Antiangiogenic and antitumoral |
| Development Stage | Phase I clinical trials for advanced solid tumors | Preclinical and early clinical trials (analogs) |
Quantitative Performance Comparison
The following tables summarize the inhibitory potency of this compound and fumagillin-related compounds from various studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Table 1: Biochemical Inhibitory Activity against MetAP2
| Inhibitor | Type | MetAP2 IC50 (nM) | MetAP1 IC50 (µM) | Ki (nM) | Selectivity (MetAP1/MetAP2) |
| This compound | Reversible | 52 (human), 32 (murine)[1] | >10[2] | 4.33[2][3] | >192[4] |
| Fumagillin Analog (TNP-470) | Irreversible | 8[5] | >10[5] | - | >1250 |
| Fumagillin | Irreversible | - | - | 60 ± 33[6] | - |
Table 2: Cellular Anti-Proliferative Activity
| Inhibitor | Cell Line | Assay | GI50 / IC50 (nM) |
| This compound | HUVEC | Proliferation | 20[1][2] |
| Fumagillin Analog (TNP-470) | HUVEC | Proliferation | 0.35 ng/mL (~0.8 nM)[7] |
| Fumagillin Analog (PPI-2458) | HUVEC | Proliferation | 0.2[4] |
Mechanism of Action and Signaling Pathways
MetAP2 inhibitors exert their effects by preventing the cleavage of the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[8] This inhibition leads to the suppression of endothelial cell proliferation and angiogenesis, which are vital for tumor growth.[8]
This compound is a reversible inhibitor, meaning it binds to and dissociates from the MetAP2 active site.[2][3] In contrast, fumagillin and its analogs are irreversible inhibitors that form a covalent bond with a histidine residue in the active site of MetAP2, permanently inactivating the enzyme.[7]
The inhibition of MetAP2 triggers downstream signaling events, primarily involving the p53 and eIF2α pathways.
MetAP2 Inhibition and the p53 Pathway
Inhibition of MetAP2 can lead to the activation of the tumor suppressor p53 and its downstream target, p21.[1][5][8] This induction of p21 leads to cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation.[5]
MetAP2 and eIF2α Phosphorylation
MetAP2 is known to interact with the alpha subunit of eukaryotic initiation factor 2 (eIF2α) and protect it from inhibitory phosphorylation.[9] By inhibiting MetAP2, eIF2α becomes susceptible to phosphorylation, which leads to a global inhibition of protein synthesis and can contribute to the anti-proliferative effects of these inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of MetAP2 inhibitors. Below are representative protocols for key in vitro assays.
MetAP2 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MetAP2.
Materials:
-
Recombinant human MetAP2 enzyme
-
MetAP2 substrate (e.g., Met-Pro-AMC)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 10 µM CoCl₂)
-
Test compounds (this compound or fumagillin) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of recombinant MetAP2 enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MetAP2 substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC).
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MetAP-2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of M8891 on its Biomarker Met-EF1α: A Comparative Guide
This guide provides a comprehensive comparison of the novel Methionine Aminopeptidase 2 (MetAP2) inhibitor, M8891, and its validated pharmacodynamic biomarker, methionylated elongation factor 1-alpha-1 (Met-EF1α). Designed for researchers, scientists, and drug development professionals, this document details the experimental validation of this compound's effect on Met-EF1α, offers a comparison with other MetAP2 inhibitors, and presents supporting data and protocols.
Introduction to this compound and Met-EF1α
This compound is an orally bioavailable, potent, and selective reversible inhibitor of MetAP2, an enzyme crucial for the maturation of proteins during biosynthesis.[1][2] MetAP2's role in endothelial cell proliferation and angiogenesis makes it a compelling target in cancer therapy.[3][4] The inhibition of MetAP2 by this compound leads to the accumulation of unprocessed, methionine-bearing proteins. One such specific and quantifiable substrate is the translation elongation factor 1-alpha-1 (EF1a-1), with its unprocessed form being Met-EF1α.[4][5] This accumulation of Met-EF1α serves as a robust pharmacodynamic biomarker to monitor the target engagement and biological activity of this compound in both preclinical and clinical settings.[5][6]
Mechanism of Action: this compound Signaling Pathway
The mechanism by which this compound impacts its biomarker Met-EF1α is a direct consequence of its inhibitory action on MetAP2. The following diagram illustrates this signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
M8891: A Comparative Analysis of its Antitumor Effects Across Diverse Preclinical Models
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of M8891, a novel MetAP2 inhibitor, in comparison to other relevant compounds. This report details the cross-validation of its antitumor activities, supported by experimental data, protocols, and pathway visualizations.
Introduction
This compound is an orally active and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][2] By selectively targeting MetAP2, this compound presents a promising therapeutic strategy in oncology. This guide provides a comparative analysis of this compound's antitumor effects against other MetAP2 inhibitors, namely the older, irreversible inhibitor TNP-470 and another irreversible inhibitor, SDX-7539. The data presented herein is collated from various preclinical studies to offer a comprehensive overview of this compound's performance in different cancer models.
Mechanism of Action: MetAP2 Inhibition
This compound exerts its antitumor effects by inhibiting MetAP2, a metalloenzyme that cleaves the N-terminal methionine from nascent proteins.[1][3] This process is crucial for the maturation and function of various proteins involved in cell proliferation and survival, particularly in endothelial cells. Inhibition of MetAP2 leads to a disruption of the angiogenic process, effectively starving tumors of the blood supply necessary for their growth and dissemination.[2] A key pharmacodynamic biomarker of this compound's activity is the accumulation of unprocessed methionylated elongation factor 1-alpha-1 (Met-EF1a).[1]
Comparative In Vitro Efficacy
The potency of this compound has been evaluated against various cancer cell lines and compared with other MetAP2 inhibitors. The following tables summarize the available 50% inhibitory concentration (IC50) data.
Table 1: Biochemical and Endothelial Cell Proliferation IC50 Values
| Compound | Target/Assay | IC50 |
| This compound | MetAP2 enzyme | 54 nM[2] |
| HUVEC Proliferation | 20 nM[2] | |
| SDX-7539 | HUVEC Proliferation | Sub-nanomolar |
| TNP-470 | HUVEC Proliferation | ~3-fold less potent than SDX-7539 |
Table 2: Anti-proliferative Activity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | TNP-470 IC50 |
| Caki-1 | Renal Cell Carcinoma | ≤1 µM[1] | No specific data found |
| A549 | Non-small Cell Lung Cancer | ≤1 µM[1] | Data available, but not directly comparable[4][5][6][7] |
| SW982 | Synovial Sarcoma | ≤1 µM[1] | No specific data found |
| IMR5 | Neuroblastoma | ≤1 µM[1] | No specific data found |
| C6 | Glioma | ≤1 µM[1] | No specific data found |
| JYG-A | Murine Breast Cancer | No specific data found | 4.4 µg/ml[4] |
| JYG-B | Murine Breast Cancer | No specific data found | 4.6 µg/ml[4] |
| KPL-1 | Human Breast Cancer | No specific data found | 35.0 µg/ml[4] |
| MDA-MB-231 | Human Breast Cancer | No specific data found | 25.3 µg/ml[4] |
| KKU-M213 | Cholangiocarcinoma | No specific data found | 1.78 µg/mL (72h)[8] |
Comparative In Vivo Efficacy
This compound has demonstrated significant tumor growth inhibition in various xenograft models. The following table compares its in vivo efficacy with TNP-470 and SDX-7539. The "Treatment/Control (T/C) value" indicates the relative change in tumor size in treated versus control groups, with lower values indicating greater efficacy. "Tumor Growth Inhibition (TGI)" represents the percentage reduction in tumor growth.
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Efficacy |
| This compound | Caki-1 (Renal) Xenograft | 10 mg/kg, twice daily | T/C = 71% |
| Caki-1 (Renal) Xenograft | 25 mg/kg, twice daily | T/C = 37% | |
| Caki-1 (Renal) Xenograft | 50 mg/kg, twice daily | T/C = 16% | |
| Gastric Cancer PDX | Not specified | Statistically significant tumor growth inhibition | |
| Colon Cancer PDX | Not specified | Statistically significant tumor growth inhibition | |
| TNP-470 | Gastric Cancer Xenograft | 15 mg/kg, every other day | TGI = 59.9%[9] |
| Gastric Cancer Xenograft | 30 mg/kg, every other day | TGI = 77.0%[9] | |
| Gastric Cancer Xenograft | 60 mg/kg, every other day | TGI = 84.9%[9] | |
| JYG-A (Breast) Xenograft | 50 mg/kg, every other day | 50% tumor weight reduction[4] | |
| MDA-MB-231 (Breast) Xenograft | 50 mg/kg, every other day | 49% tumor weight reduction[4] | |
| SDX-7539 (as prodrug SDX-7320) | Breast Cancer Xenograft | 8 mg/kg | TGI = 49%[8] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language.
Caption: this compound inhibits MetAP2, leading to downstream anti-tumor effects.
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Experimental Protocols
BrdU Cell Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.[1][10][11][12][13][14]
-
Cell Plating: Seed cancer cells (e.g., Caki-1, A549) in a 96-well plate at a density of 1,000-2,500 cells/well and incubate overnight.[1]
-
Compound Treatment: Add serial dilutions of this compound or comparator compounds to the wells and incubate for 72 hours.[1]
-
BrdU Labeling: Add 10 µM BrdU solution to each well and incubate for 18 hours.[1]
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA using a fixing/denaturing solution for 30 minutes at room temperature.[10]
-
Antibody Incubation: Add an anti-BrdU primary antibody and incubate for 1 hour at room temperature. Subsequently, add an HRP-conjugated secondary antibody and incubate for 30 minutes.[10][11]
-
Detection: Add TMB substrate and incubate for up to 30 minutes. Stop the reaction with a stop solution.[10][11]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50 value from the dose-response curve.
In Vivo Xenograft Tumor Model
This model assesses the antitumor efficacy of a compound in a living organism.[9][15][16][17]
-
Cell Preparation and Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million Caki-1 cells in a 1:1 mixture with Matrigel) into the flank of immunocompromised mice.[1]
-
Tumor Growth and Randomization: Allow tumors to grow to a volume of 100-150 mm³. Randomize mice into control and treatment groups.[1]
-
Compound Administration: Administer this compound (e.g., 10, 25, or 50 mg/kg, orally, twice daily) or comparator compounds at the specified dosing regimen.[1] The control group receives the vehicle.
-
Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight twice weekly.
-
Efficacy Evaluation: At the end of the study, calculate the T/C value or TGI percentage to determine the antitumor efficacy.
Conclusion
This compound demonstrates potent and selective inhibition of MetAP2, leading to significant anti-proliferative and anti-angiogenic effects. In preclinical models, it has shown promising antitumor activity across a range of cancer types, including renal, gastric, and colon cancers. Comparative data suggests that this compound is a highly effective MetAP2 inhibitor with a favorable profile. Its reversible mode of action may offer advantages over older, irreversible inhibitors like TNP-470. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors.[18][19][20][21]
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METAP2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. [Experimental study of the effect of angiogenesis inhibitor TNP-470 on the growth and metastasis of gastric cancer in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. genecopoeia.com [genecopoeia.com]
- 15. Anti-tumor effect of angiogenesis inhibitor TNP-470 and 5-FU combined therapy on human gastric cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
M8891 Combination Therapy: A Comparative Guide to Synergistic Effects in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Methionine Aminopeptidase 2 (MetAP2) inhibitor, M8891, in combination therapies, supported by experimental data. This compound is an orally bioavailable, potent, and selective reversible inhibitor of MetAP2, a key enzyme in endothelial cell growth and proliferation during tumor angiogenesis.[1][2][3] Preclinical studies have demonstrated its antiangiogenic and antitumor activity, both as a monotherapy and in synergistic combination with other anticancer agents.[1][2][4][5]
Mechanism of Action: Targeting Angiogenesis
This compound functions by inhibiting MetAP2, which is essential for the N-terminal methionine excision from nascent proteins, a crucial step in protein maturation.[6][7][8] This inhibition impairs protein synthesis, leading to a decrease in endothelial cell proliferation.[6] The subsequent reduction in angiogenesis restricts blood supply to tumors, thereby inhibiting their growth and metastasis.[6] A key pharmacodynamic biomarker for this compound activity is the accumulation of methionylated elongation factor 1α (Met-EF1α), a substrate of MetAP2.[1][9][10]
Synergistic Effects with VEGF Receptor Inhibitors
Preclinical data strongly suggest a synergistic antitumor effect when this compound is combined with vascular endothelial growth factor receptor (VEGFR) inhibitors, such as sunitinib, cabozantinib, and axitinib.[2][3][4] This combination has shown to induce tumor stasis and even regression in patient-derived xenograft (PDX) models of renal cell carcinoma (RCC).[4][5][7] The proposed mechanism for this synergy lies in the dual targeting of angiogenesis through distinct but complementary pathways.
Signaling Pathway of this compound and VEGF Receptor Inhibitors
References
- 1. Role of MetAP-2 in Angiogenesis and Wnt Signaling - Craig Crews [grantome.com]
- 2. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Supplementary Figure S11-3 from Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 9. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
M8891: A Potent and Selective Inhibitor of Methionine Aminopeptidase 2 (MetAP2)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of M8891, a reversible and selective small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2). This compound's high selectivity for MetAP2 over its isoform, MetAP1, presents a significant advantage in targeted therapeutic development. This document outlines the quantitative data supporting this selectivity, details the experimental protocols used for its validation, and illustrates the relevant biological pathways.
Biochemical Selectivity and Potency
This compound demonstrates potent inhibition of MetAP2 with an IC50 value of 54 nM.[1][2] In contrast, it exhibits negligible activity against MetAP1, with a reported IC50 greater than 10 µM.[1][2][3] This represents a selectivity of over 185-fold for MetAP2, highlighting this compound as a highly specific inhibitor. The binding affinity (Ki) of this compound for MetAP2 has been determined to be 4.33 nM.[1]
| Enzyme | This compound IC50 | Reference |
| Human MetAP2 | 54 nM | [1][2] |
| Human MetAP1 | > 10 µM | [1][2][3] |
Cellular Activity
The selective inhibition of MetAP2 by this compound translates to potent anti-proliferative effects in endothelial cells, a key process in angiogenesis. In Human Umbilical Vein Endothelial Cells (HUVECs), this compound inhibits proliferation with an IC50 of 20 nM.[1] The anti-angiogenic and anti-tumor activity of this compound has been demonstrated in various preclinical models.[1][3]
| Cell-Based Assay | This compound IC50 | Reference |
| HUVEC Proliferation | 20 nM | [1] |
Signaling Pathways and Mechanism of Action
Methionine aminopeptidases are responsible for cleaving the N-terminal methionine from nascent proteins. While MetAP1 and MetAP2 have overlapping substrate specificities, MetAP2 possesses unique roles in cellular signaling. Inhibition of MetAP2 by this compound has been shown to trigger the activation of the tumor suppressor p53 and its downstream target p21, leading to cell cycle arrest in the G1 phase.[4][5] Furthermore, MetAP2 is known to associate with the eukaryotic initiation factor 2 alpha (eIF2α), protecting it from inhibitory phosphorylation.[6] By inhibiting MetAP2, this compound can disrupt this interaction, leading to increased eIF2α phosphorylation and a subsequent reduction in global protein synthesis. A key pharmacodynamic biomarker for this compound activity is the accumulation of the unprocessed, methionylated form of the translation elongation factor 1-alpha-1 (EF1a-1), a newly identified substrate of MetAP2.[4][7]
Experimental Protocols
Biochemical MetAP2 Inhibition Assay
This protocol outlines a method to determine the IC50 value of this compound against MetAP2.
Materials:
-
Recombinant human MetAP2 or MetAP1 enzyme
-
This compound
-
Fluorogenic peptide substrate (e.g., Met-Pro-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl2, 0.01% Triton X-100)
-
DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the assay buffer.
-
Add the this compound dilution or DMSO (vehicle control) to the respective wells.
-
Add the recombinant MetAP enzyme to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to calculate the IC50 value.
HUVEC Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of this compound on HUVECs.[4]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete Endothelial Cell Growth Medium
-
This compound
-
DMSO
-
384-well plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Culture HUVECs in complete endothelial cell growth medium.
-
Seed 500 HUVECs per well in a 384-well plate and allow them to adhere for 6-8 hours at 37°C.[4]
-
Prepare a serial dilution of this compound in DMSO.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plates for 72 hours at 37°C.[4]
-
Add a cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. METAP2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Replicating M8891 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental data and methodologies associated with M8891, a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). It is designed to assist researchers in replicating and comparing published findings by offering detailed protocols, quantitative data summaries, and visual representations of key biological processes.
Comparative Performance of this compound
This compound distinguishes itself from other MetAP2 inhibitors primarily through its reversible mechanism of action. This contrasts with the irreversible inhibition characteristic of the fumagillin class of compounds, including TNP-470.[1][2] This reversibility is thought to contribute to a more manageable safety profile, as toxicity associated with earlier MetAP2 inhibitors was hypothesized to be linked to their irreversible nature.[2]
In preclinical studies, this compound has demonstrated significant anti-angiogenic and anti-tumor activity.[1][3] It has been shown to inhibit the proliferation of human endothelial cells and various cancer cell lines.[4][5] Furthermore, this compound has shown synergistic effects when used in combination with VEGF receptor inhibitors.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from published experimental results for this compound and comparable MetAP2 inhibitors.
Table 1: In Vitro Potency of MetAP2 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Mechanism of Action | Reference |
| This compound | MetAP2 | 54 | 4.33 | Reversible | [6] |
| This compound | MetAP1 | >10,000 | - | - | [6] |
| TNP-470 | MetAP2 | - | - | Irreversible | [1][2] |
| Fumagillin | MetAP2 | - | - | Irreversible | [1][7] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) | Experimental Conditions | Reference |
| HUVEC Proliferation | HUVEC | 20 | 72-hour incubation | [6] |
| Cancer Cell Proliferation | A549 (NSCLC) | - | Colony formation assay showed sensitivity to this compound | [4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Treatment Duration | Outcome | Reference |
| Mouse Xenograft | Not Specified | 20 mg/kg, p.o., once daily | 14 days | Strong tumor growth inhibition | [6][8] |
| Mouse Xenograft | Caki-1 (Renal Cell Carcinoma) | 10, 25, 50 mg/kg, twice daily | - | Dose-dependent tumor growth inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below to facilitate replication.
HUVEC Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell proliferation reagent (e.g., MTS or CyQUANT)
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with necessary growth factors.
-
Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Proliferation Measurement: Assess cell proliferation using a suitable method that measures metabolic activity or DNA content.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cells (e.g., Caki-1)
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a specified number of human tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound at the specified dose and schedule to the treatment group and the vehicle to the control group.
-
Tumor Measurement: Measure tumor volume periodically (e.g., twice a week) using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Compare the tumor growth in the this compound-treated group to the control group to evaluate anti-tumor efficacy.
Matrigel Plug Angiogenesis Assay
This in vivo assay is used to evaluate the anti-angiogenic activity of this compound.
Materials:
-
Matrigel
-
Angiogenic factors (e.g., bFGF or VEGF)
-
This compound
-
Vehicle control
-
Mice
Procedure:
-
Preparation: Mix liquid Matrigel with angiogenic factors and either this compound or a vehicle control on ice.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Incubation: Allow blood vessels to infiltrate the Matrigel plug over a period of time (e.g., 7 days).[9]
-
Analysis: Excise the Matrigel plugs and quantify the extent of angiogenesis. This can be done by measuring the hemoglobin content of the plug or through histological analysis of vascular density.[10][11]
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathway affected by this compound and the general workflows of the key experimental protocols.
Caption: this compound inhibits MetAP2, preventing the removal of N-terminal methionine from nascent proteins.
Caption: Workflow for assessing the anti-proliferative effects of this compound on HUVECs.
Caption: General workflow for evaluating the in vivo anti-tumor efficacy of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor this compound: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
M8891 vs. Other Antiangiogenic Agents in Renal Cell Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antiangiogenic agent M8891 with other established antiangiogenic therapies used in the treatment of renal cell carcinoma (RCC). The information is intended for an audience with a strong scientific background and aims to support research and development efforts in this therapeutic area.
Overview of Antiangiogenic Agents in Renal Cell Carcinoma
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. In renal cell carcinoma, particularly the clear cell subtype, mutations in the von Hippel-Lindau (VHL) gene lead to the stabilization of hypoxia-inducible factors (HIFs), resulting in the overexpression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). This has made the inhibition of angiogenesis a cornerstone of RCC therapy. This guide will compare the novel agent this compound against established therapies: sunitinib, sorafenib, axitinib, and bevacizumab.
This compound: A Novel Methionine Aminopeptidase 2 (MetAP2) Inhibitor
This compound is an orally bioavailable, potent, and selective reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2][3] MetAP2 is a key enzyme involved in the post-translational modification of proteins, and its inhibition has been shown to have both antiangiogenic and direct antitumor effects.[2] By inhibiting MetAP2, this compound disrupts endothelial cell proliferation and protein synthesis, leading to the suppression of tumor growth.[2] A key pharmacodynamic biomarker for this compound activity is the accumulation of unprocessed methionylated elongation factor 1α (Met-EF1α).[1][3] Preclinical studies have demonstrated this compound's synergistic antitumor activity when combined with VEGF receptor inhibitors.[2][4]
Comparator Antiangiogenic Agents
-
Sunitinib: An oral multi-targeted tyrosine kinase inhibitor (TKI) that targets VEGFRs (1, 2, and 3), platelet-derived growth factor receptors (PDGFRs), and other receptor tyrosine kinases.[5] It has been a standard first-line treatment for metastatic RCC.[5]
-
Sorafenib: An oral multi-kinase inhibitor that targets VEGFRs (2 and 3), PDGFR-β, and the RAF serine/threonine kinases.[6][7] It is used in the treatment of advanced RCC.
-
Axitinib: A potent and selective second-generation oral TKI of VEGFRs 1, 2, and 3.[8][9] It is approved for the second-line treatment of advanced RCC.[9]
-
Bevacizumab: A recombinant humanized monoclonal antibody that targets and inhibits the biologic activity of VEGF-A.[10][11] It is administered intravenously and is used in combination with interferon-alfa for the first-line treatment of metastatic RCC.[10][11]
Preclinical Performance Comparison
Direct head-to-head preclinical studies comparing this compound with other antiangiogenic agents are limited. The following tables summarize available data from studies using the Caki-1 human renal cell carcinoma xenograft model, a commonly used model for RCC research.[12][13] It is important to note that variations in experimental protocols between studies can influence outcomes, and therefore, this comparison should be interpreted with caution.
Table 1: Preclinical Efficacy in Caki-1 Xenograft Model
| Agent | Dosage and Administration | Key Findings | Reference |
| This compound | 25 mg/kg, twice daily, p.o. | Minimal efficacious dose showing significant tumor growth inhibition. | [14] |
| Sunitinib | 40 mg/kg, daily, p.o. | Induced tumor stasis. | [15] |
| Sorafenib | 15 mg/kg, daily, p.o. | Significant tumor growth inhibition. | [16] |
| Axitinib | Not specified in Caki-1 model in available results. Synergizes with tipifarnib to induce stasis in Caki-1 model. | [17] | |
| Bevacizumab | Not specified in Caki-1 model in available results. |
p.o. = oral administration
Clinical Performance Comparison
Direct comparative clinical trials between this compound and other antiangiogenic agents have not yet been conducted. This compound has completed a Phase I trial, while the other agents have established efficacy and safety profiles from large Phase III trials. The following tables summarize the key clinical data.
Table 2: Clinical Efficacy in Renal Cell Carcinoma
| Agent | Trial (Line of Therapy) | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| This compound | NCT03138538 (Phase I, Advanced Solid Tumors) | N/A (Single Arm) | Not a primary endpoint. 7 of 27 patients had stable disease. | Not a primary endpoint. | [1][3] |
| Sunitinib | Pivotal Phase III (1st Line) | Interferon-α | 11 months | 31% | [5] |
| Sorafenib | TARGET (2nd Line) | Placebo | 5.5 months | 10% | [6][18] |
| Axitinib | AXIS (2nd Line) | Sorafenib | 6.7 months | 19.4% | [8][9][19] |
| Bevacizumab | AVOREN (1st Line, with Interferon-α) | Interferon-α + Placebo | 10.2 months | 31% | [10][11][20][21] |
Table 3: Clinical Safety and Tolerability
| Agent | Trial | Most Common Grade 3/4 Adverse Events | Reference |
| This compound | NCT03138538 (Phase I) | Platelet count decrease | [1][3] |
| Sunitinib | Pivotal Phase III | Fatigue, Diarrhea, Hypertension, Hand-foot syndrome | [5] |
| Sorafenib | TARGET | Diarrhea, Rash/desquamation, Hand-foot skin reaction, Hypertension | [6][18] |
| Axitinib | AXIS | Hypertension, Diarrhea, Fatigue | [8][9][19] |
| Bevacizumab | AVOREN | Proteinuria, Hypertension, Bleeding, Arterial thromboembolic events | [11][20] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits MetAP2, disrupting protein maturation and leading to antiangiogenic effects.
General Antiangiogenic TKI Signaling Pathway
Caption: TKIs block VEGF from binding to its receptor, inhibiting downstream signaling for angiogenesis.
Bevacizumab Mechanism of Action
Caption: Bevacizumab binds to VEGF, preventing it from activating its receptor and inhibiting angiogenesis.
Experimental Protocols
Preclinical Xenograft Studies
-
Cell Line: Caki-1 human clear cell renal cell carcinoma cells are commonly used.[12]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Caki-1 cells are typically injected subcutaneously into the flank of the mice.
-
Treatment Initiation: Treatment usually begins when tumors reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration:
-
This compound: Administered orally, twice daily.[14]
-
Sunitinib, Sorafenib, Axitinib: Administered orally, typically once daily.
-
Bevacizumab: Administered via intraperitoneal or intravenous injection.
-
-
Efficacy Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Tumor growth inhibition is calculated by comparing the tumor volume in treated groups to the vehicle control group.
-
-
Tolerability: Monitored by regular body weight measurements and observation of animal behavior.
Key Clinical Trial Methodologies
-
This compound (NCT03138538): A Phase I, open-label, single-arm, dose-escalation study in patients with advanced solid tumors. The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase II dose. Safety, pharmacokinetics, and pharmacodynamics were also assessed.[1][3][22]
-
Sunitinib (Pivotal Phase III): A randomized, multicenter trial comparing sunitinib to interferon-α in patients with previously untreated metastatic RCC. The primary endpoint was progression-free survival.[5]
-
Sorafenib (TARGET): A Phase III, randomized, double-blind, placebo-controlled trial in patients with advanced RCC who had failed prior systemic therapy. The primary endpoint was progression-free survival.[6][18]
-
Axitinib (AXIS): A Phase III, randomized, open-label trial comparing axitinib to sorafenib in patients with metastatic RCC who had failed one prior systemic therapy. The primary endpoint was progression-free survival.[8][9][19]
-
Bevacizumab (AVOREN): A Phase III, randomized, double-blind, placebo-controlled trial of bevacizumab in combination with interferon-α versus interferon-α alone in patients with previously untreated metastatic RCC. The primary endpoint was initially overall survival, but was later changed to progression-free survival.[10][11][20][21]
Conclusion
This compound represents a novel approach to antiangiogenic therapy in RCC with its unique mechanism of targeting MetAP2. Preclinical data are promising, demonstrating its potential as both a monotherapy and in combination with other targeted agents. The completed Phase I study has established a manageable safety profile and a recommended dose for further investigation.
Direct comparisons with established antiangiogenic agents like sunitinib, sorafenib, axitinib, and bevacizumab are not yet available. While the existing data for these comparator drugs provide a benchmark for efficacy and safety in RCC, it is crucial to await the results of future head-to-head clinical trials to definitively position this compound in the therapeutic landscape. The distinct mechanism of action of this compound suggests it may offer an alternative or complementary strategy to VEGFR-targeted therapies, potentially addressing mechanisms of resistance and improving outcomes for patients with renal cell carcinoma. Further research is warranted to explore the full potential of this novel agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term safety of sorafenib in advanced renal cell carcinoma: follow-up of patients from phase III TARGET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of sorafenib in advanced renal cell carcinoma patients: Results from a long-term study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of axitinib versus sorafenib in metastatic renal cell carcinoma: subgroup analysis of Japanese patients from the global randomized Phase 3 AXIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase III trial of bevacizumab plus interferon alfa-2a in patients with metastatic renal cell carcinoma (AVOREN): final analysis of overall survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bevacizumab plus interferon alfa-2a for treatment of metastatic renal cell carcinoma: a randomised, double-blind phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caki-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Caki-1 Xenograft Model | Xenograft Services [xenograft.net]
- 14. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of this compound, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 16. Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sorafenib for treatment of renal cell carcinoma: Final efficacy and safety results of the phase III treatment approaches in renal cancer global evaluation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Avastin® (bevacizumab) Clinical Trials | MRCC Treatment [avastin.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Pharmacodynamic Biomarker for M8891: A Comparative Guide
This guide provides a comprehensive comparison of M8891, a novel reversible inhibitor of methionine aminopeptidase 2 (MetAP2), with its predecessor, the irreversible inhibitor TNP-470. We will delve into the validation of methionylated elongation factor 1α (Met-EF1α) as a pharmacodynamic biomarker for this compound, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound and MetAP2 Inhibition
This compound is an orally bioavailable, potent, and selective reversible inhibitor of MetAP2, an enzyme crucial for the post-translational modification of newly synthesized proteins.[1][2][3] Inhibition of MetAP2 has been shown to have anti-angiogenic and anti-tumor effects.[1][4] A key pharmacodynamic biomarker for assessing the biological activity of this compound is the accumulation of unprocessed Met-EF1α, a substrate of MetAP2.[1][5] This guide will compare this compound with the earlier generation MetAP2 inhibitor, TNP-470, and provide detailed methodologies for the validation of Met-EF1α as a robust biomarker.
Comparative Analysis: this compound vs. TNP-470
This compound was developed to overcome the limitations of earlier MetAP2 inhibitors like TNP-470, which, despite showing anti-angiogenic promise, was halted in clinical development due to an unfavorable pharmacokinetic profile and associated toxicities.[1][5][6]
| Feature | This compound | TNP-470 |
| Mechanism of Action | Reversible inhibitor of MetAP2[1][3] | Irreversible inhibitor of MetAP2[1][5] |
| Selectivity | Selective for MetAP2 over MetAP1 (IC50 >10 µM for MetAP1)[3] | Inhibits MetAP2 |
| In Vitro Potency (IC50) | 54 nM for MetAP2; 20 nM for HUVEC proliferation[3] | Not explicitly stated in the provided results, but known to be potent. |
| Administration | Oral[3][7] | Intravenous |
| Key Adverse Events | Platelet count decrease[7][8] | Neurotoxicity (fatigue, vertigo, ataxia)[9] |
| Clinical Development | Phase I clinical trial completed (NCT03138538)[7][10] | Discontinued[1][5][6] |
Pharmacodynamic Biomarker: Met-EF1α
The validation of a pharmacodynamic biomarker is critical for understanding a drug's mechanism of action and for guiding dose selection in clinical trials. For this compound, the accumulation of the unprocessed, methionylated form of elongation factor 1α (Met-EF1α) in tumor tissue serves as a direct indicator of MetAP2 inhibition.[1][5] Preclinical and clinical studies have demonstrated a dose-dependent increase in Met-EF1α levels in tumors following this compound administration.[8] A target engagement level of 125 µg of Met-EF1α per mg of total protein has been associated with in vivo efficacy.[5][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process for biomarker validation, the following diagrams are provided.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safe Handling and Disposal of M8891: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like M8891, a potent MetAP2 inhibitor, are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Chemical and Safety Data
This compound is an orally active and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme in angiogenesis, the formation of new blood vessels.[1] Its role in inhibiting endothelial cell proliferation makes it a compound of interest in anti-cancer research.[1][2] As with any research chemical, a thorough understanding of its properties and associated hazards is crucial.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇F₂N₃O₃ | [3] |
| Molecular Weight | 385.37 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[3] | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedchemExpress |
General safety precautions for handling chemical compounds should be strictly followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[4]
Proper Disposal Procedures for this compound
As this compound is a research chemical, its disposal must comply with all federal, state, and local environmental regulations for hazardous waste.[4] The following step-by-step guide provides a general framework for the proper disposal of this compound and its associated waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables like pipette tips, tubes, and gloves, in a dedicated and clearly labeled hazardous waste container.[6][7] The container should be made of a compatible material and kept securely closed when not in use.[6]
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a separate, leak-proof, and clearly labeled hazardous waste container.[6][7] Do not mix with other chemical waste streams unless compatibility has been verified.[6]
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container.[7]
Step 2: Container Labeling
-
All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name, "this compound".[6] Include the concentration and quantity of the waste. Follow your institution's specific labeling requirements.
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[6] Ensure that incompatible waste types are segregated to prevent accidental reactions.[6]
Step 4: Waste Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6] Do not attempt to dispose of this compound waste down the drain or in the regular trash.[6][7]
-
Follow all instructions provided by the EHS office for the final disposal process.
Step 5: Decontamination of Labware
-
Thoroughly decontaminate all non-disposable labware that has come into contact with this compound. The first rinse should be collected as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on institutional policies.
Experimental Protocols
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay is a common method to evaluate the anti-proliferative effects of compounds like this compound on endothelial cells.
Methodology:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with necessary growth factors.
-
Seeding: Seed the HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the MTS assay, which measures metabolic activity. The IC₅₀ value, the concentration at which 50% of cell proliferation is inhibited, can then be determined. This compound has an IC₅₀ of 20 nM for HUVEC proliferation.[1]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of MetAP2, which plays a crucial role in angiogenesis.
Caption: Mechanism of action of this compound in inhibiting angiogenesis.
The following diagram illustrates a typical workflow for an in vivo xenograft tumor model experiment to evaluate the efficacy of this compound.
Caption: Workflow for a typical in vivo xenograft tumor model experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. peptide.com [peptide.com]
- 5. medline.com [medline.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling M8891
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling of M8891, a potent and reversible methionine aminopeptidase 2 (MetAP-2) inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research. This compound is an investigational compound with potential antiangiogenic and antineoplastic activities and should be handled with the utmost care in a laboratory setting.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in solid (powder) or liquid form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a standard recommendation. Double-gloving is advised, especially when handling concentrated solutions. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn. |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the solid powder form of this compound to prevent inhalation of aerosolized particles. All handling of the solid form should be performed in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing
-
Designated Area: All handling of this compound must be conducted in a designated and clearly labeled area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: When weighing the solid form of this compound, use a balance within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Use anti-static weigh paper to prevent dispersal of the powder.
2.2. Reconstitution and Aliquoting
-
Solvent Addition: When preparing solutions, add the solvent to the vial containing the this compound powder slowly and carefully to avoid splashing. This compound is soluble in DMSO.[1]
-
Labeling: All solutions must be clearly labeled with the compound name (this compound), concentration, solvent, date of preparation, and the name of the preparer.
-
Aliquoting: To maintain the stability of the compound and minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes for storage.
2.3. Storage
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Long-term (months to years)[1] |
| 0 - 4°C | Short-term (days to weeks)[1] | |
| In Solvent (e.g., DMSO) | -20°C or -80°C | Refer to supplier-specific recommendations |
Always refer to the manufacturer's data sheet for the most accurate and up-to-date storage information.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all contaminated materials, including pipette tips, tubes, gloves, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Compliance: All this compound waste must be disposed of in accordance with institutional, local, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocols and Signaling Pathway
4.1. Key Experimental Protocol: HUVEC Proliferation Assay
This assay is a fundamental method to assess the anti-angiogenic potential of this compound by measuring its effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
